2-(1-Cyclohexen-1-yl)pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(cyclohexen-1-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-2-6-10(7-3-1)11-8-4-5-9-12-11/h4-6,8-9H,1-3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSSVEWIIHKOQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60161767 | |
| Record name | 2-(1-Cyclohexen-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60161767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14159-55-8 | |
| Record name | 2-(1-Cyclohexen-1-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14159-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1-Cyclohexen-1-yl)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014159558 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(1-Cyclohexen-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60161767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-cyclohexen-1-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.532 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(2-Pyridyl)cyclohexene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73UL5QV49S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An Examination of 2-(1-Cyclohexen-1-yl)pyridine: A Chemical Intermediate with Unexplored Potential
For Immediate Release
Shanghai, China – December 24, 2025 – This technical whitepaper provides a comprehensive overview of the chemical compound 2-(1-Cyclohexen-1-yl)pyridine, identified by the CAS number 14159-55-8. Targeted at researchers, scientists, and professionals in the field of drug development, this document consolidates the currently available technical data, potential applications, and areas requiring further investigation for this pyridine derivative. While public information on this specific molecule is limited, this paper serves to outline its known properties and suggest avenues for future research.
Core Compound Identification and Properties
This compound is a heterocyclic organic compound that integrates a pyridine ring with a cyclohexene substituent. This unique structure, featuring both an aromatic nitrogen-containing ring and a reactive unsaturated carbocycle, makes it a point of interest for synthetic chemistry.[1] The compound is typically a colorless to pale yellow liquid and is soluble in organic solvents.[1]
A summary of its fundamental physicochemical properties, gathered from various chemical suppliers and databases, is presented below.
| Property | Value |
| CAS Number | 14159-55-8 |
| Molecular Formula | C₁₁H₁₃N |
| Molecular Weight | 159.23 g/mol |
| Boiling Point | 155 °C (at 31 Torr) |
| Density | 1.033 g/cm³ |
| Synonyms | 1-(2-Pyridyl)cyclohexene, 2-(Cyclohex-1-en-1-yl)Pyridine |
Synthesis and Chemical Reactivity
The compound is noted for its utility as a synthetic precursor in the preparation of other complex molecules, such as aminopyridines and pyrimidine compounds.[2] This versatility positions it as a valuable building block in medicinal and agrochemical research.[1]
A logical workflow for the potential utilization of this compound in further synthesis is outlined below.
Caption: Synthetic utility of this compound.
Biological Activity and Therapeutic Potential
The most frequently cited potential application for this compound is in the development of antibacterial agents.[1][2] It has been proposed that derivatives of this compound, particularly those formed through reactions with alcohols, may exhibit antibacterial properties.[1][2]
However, a thorough review of published scientific literature reveals a significant gap in the available data. To date, there are no publicly accessible studies that provide quantitative measures of this compound's antibacterial efficacy, such as Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values against specific bacterial strains.
Furthermore, there is no information regarding the compound's mechanism of action. Consequently, it is not possible to delineate any signaling pathways that may be affected by this compound or its derivatives. The creation of a diagram illustrating its biological activity is therefore not feasible at this time.
Experimental Protocols and Future Directions
The absence of detailed experimental protocols in the public domain for both the synthesis and biological evaluation of this compound is a major impediment to its further development. While general methods for the synthesis of pyridine derivatives and for conducting antibacterial assays are well-established, specific, optimized protocols for this compound are needed.
Recommended Areas for Future Research:
-
Development of a Robust Synthetic Protocol: A detailed, high-yield, and scalable synthesis method for this compound needs to be established and published.
-
Quantitative Antibacterial Screening: The compound and its derivatives should be systematically screened against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria to determine their MIC and MBC values.
-
Mechanism of Action Studies: Should antibacterial activity be confirmed, subsequent research should focus on elucidating the mechanism by which these compounds exert their effects. This could involve studies on cell wall synthesis, protein synthesis, or DNA replication.
-
Toxicology and Pharmacokinetic Profiling: For any promising candidates, in vitro and in vivo toxicology and pharmacokinetic studies will be essential to assess their potential as therapeutic agents.
Conclusion
This compound (CAS 14159-55-8) represents a chemical entity with potential, particularly in the realm of antibacterial drug discovery. Its characterization as a versatile synthetic intermediate is well-founded.[1][2] However, the lack of publicly available, in-depth technical data on its biological activity and specific experimental protocols for its synthesis and evaluation currently limits its progression from a chemical curiosity to a viable lead compound. This whitepaper serves as a call to the research community to further investigate this molecule to unlock its full potential.
References
An In-depth Technical Guide to 2-(1-Cyclohexen-1-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1-Cyclohexen-1-yl)pyridine is a heterocyclic compound featuring a pyridine ring substituted with a cyclohexenyl group at the 2-position. This molecule holds interest for researchers in organic synthesis and medicinal chemistry due to the combined electronic properties of the electron-deficient pyridine ring and the reactive cyclohexene moiety. Pyridine derivatives are integral to the development of a wide array of pharmaceuticals, agrochemicals, and functional materials. This document provides a comprehensive overview of the known physicochemical properties, potential synthetic routes, and analytical characterization of this compound, serving as a technical resource for its application in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. The data has been compiled from various chemical suppliers and databases. It is important to note that some values, such as the boiling point, may vary depending on the experimental conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₃N | [1][2][3][4] |
| Molecular Weight | 159.23 g/mol | [2][4][5] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 268.2 °C at 760 mmHg155 °C at 31 Torr | [1][5] |
| Density | 1.026 - 1.033 g/cm³ | [1][5] |
| pKa (Predicted) | 5.96 ± 0.19 | [5] |
| Flash Point | 113.5 °C | [1] |
| Solubility | Soluble in organic solvents | [3] |
Note: Experimental data for melting point and logP were not available in the searched literature.
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route is the Suzuki-Miyaura cross-coupling reaction. This widely used carbon-carbon bond-forming reaction would involve the coupling of a pyridine electrophile with a cyclohexenylboron derivative.
Proposed Synthesis: Suzuki-Miyaura Coupling
A potential synthetic pathway for this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-chloropyridine with cyclohexene-1-boronic acid pinacol ester.
Reaction Scheme:
Caption: Proposed Suzuki-Miyaura synthesis of this compound.
Detailed Experimental Protocol (General Procedure):
The following is a generalized protocol based on standard Suzuki-Miyaura coupling procedures for similar substrates. Optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) would be necessary to achieve the best results.
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-chloropyridine (1.0 eq), cyclohexene-1-boronic acid pinacol ester (1.2 eq), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.02-0.05 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed solvent system, typically a mixture of an organic solvent like dioxane or toluene and water (e.g., 4:1 ratio).
-
Reaction: Heat the reaction mixture with stirring at a temperature ranging from 80 to 110 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Analytical Characterization
The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for both the pyridine and cyclohexene moieties. The protons on the pyridine ring would appear in the aromatic region (typically δ 7.0-8.5 ppm). The vinylic proton on the cyclohexene ring would likely resonate in the range of δ 5.5-6.5 ppm. The allylic and aliphatic protons of the cyclohexene ring would appear further upfield.
-
¹³C NMR: The carbon NMR spectrum would display signals corresponding to the eleven carbon atoms in the molecule. The carbons of the pyridine ring would be observed in the aromatic region (typically δ 120-150 ppm), while the sp² carbons of the cyclohexene double bond would also be in this range. The sp³ carbons of the cyclohexene ring would appear at higher field.
Infrared (IR) Spectroscopy
The IR spectrum would provide information about the functional groups present. Key expected vibrational bands include:
-
C-H stretching vibrations for the aromatic pyridine ring and the aliphatic/vinylic C-H bonds of the cyclohexene ring (around 3000-3100 cm⁻¹).
-
C=C and C=N stretching vibrations in the region of 1400-1650 cm⁻¹.[6]
-
C-H bending vibrations.
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 159.23 g/mol . Fragmentation would likely involve cleavage of the bond between the two rings and fragmentation within the cyclohexene ring.
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the public domain regarding the biological activity, mechanism of action, or associated signaling pathways for this compound. The pyridine scaffold is a well-established pharmacophore present in numerous FDA-approved drugs with a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[7][8] The incorporation of a cyclohexene ring may influence the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.
Given the lack of specific biological data for this compound, a diagram of a signaling pathway cannot be provided at this time. Further research is required to elucidate the pharmacological profile of this compound. A general workflow for screening the biological activity of a novel compound is presented below.
Caption: A generalized workflow for the screening and development of a novel chemical entity.
Conclusion
This compound is a readily synthesizable molecule with potential applications in various fields of chemical research. This technical guide provides a summary of its known physicochemical properties and outlines a practical approach to its synthesis and characterization. The lack of data on its biological activity highlights an opportunity for further investigation. Researchers and drug development professionals are encouraged to explore the potential of this and similar substituted pyridines in the quest for novel therapeutic agents and functional materials.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. This compound | 14159-55-8 [chemicalbook.com]
- 3. CAS 14159-55-8: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound - 14159-55-8 | VulcanChem [vulcanchem.com]
- 5. This compound CAS#: 14159-55-8 [m.chemicalbook.com]
- 6. infrared spectrum of cyclohexene C6H10 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclohexene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 2-(1-Cyclohexen-1-yl)pyridine: Properties, Synthesis, and Applications in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of 2-(1-Cyclohexen-1-yl)pyridine, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. The document details the molecule's fundamental physicochemical properties, outlines a standard synthesis protocol, and discusses its relevance within the broader context of drug development due to its pyridine scaffold.
Core Molecular Data
This compound, identified by the CAS number 14159-55-8, is an organic compound that incorporates a pyridine ring attached to a cyclohexene group.[1] This structure, combining an aromatic nitrogen-containing heterocycle with an unsaturated carbocycle, makes it a versatile building block in chemical research.[1]
The presence of the nitrogen atom in the pyridine ring and the double bond in the cyclohexene moiety allows for a variety of chemical reactions, positioning it as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]
Physicochemical Properties
The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃N | [1][2][3] |
| Molecular Weight | 159.23 g/mol | [3][4][5] |
| CAS Number | 14159-55-8 | [1][2][4] |
| Boiling Point | 155 °C (at 31 Torr) | [4][5] |
| Density | 1.033 g/cm³ | [4][5] |
| pKa (Predicted) | 5.96 ± 0.19 | [4][5] |
Role in Medicinal Chemistry and Drug Development
Pyridine-based ring systems are among the most extensively used heterocycles in drug design, valued for their significant impact on pharmacological activity.[6] The pyridine scaffold is a key component in numerous FDA-approved drugs, demonstrating its importance in treating a wide range of conditions, including infectious diseases, cancer, and inflammation.[6]
The utility of pyridine derivatives in medicinal chemistry stems from several key characteristics:
-
Bioisosterism: The pyridone structure, a related scaffold, can act as a bioisostere for amides, phenyls, and other heterocyles, helping to modulate properties like lipophilicity, solubility, and metabolic stability.[7]
-
Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets.[7]
-
Versatile Synthesis: A wide array of synthetic methods exists for creating substituted pyridines, allowing for the systematic exploration of structure-activity relationships (SAR).[8][9]
Compounds like this compound serve as synthetic precursors for more complex molecules. For instance, it has been used as a reagent in the synthesis of pyrimidine compounds, which are known to possess a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][10]
Experimental Protocols: Synthesis
The synthesis of 2-substituted pyridines can be achieved through various methods. A common modern approach is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction, which couples a pyridine derivative with a boronic acid or ester.[9]
Protocol: Synthesis of this compound via Suzuki Coupling
This protocol describes a general procedure for the synthesis of this compound from 2-chloropyridine and cyclohexene-1-boronic acid pinacol ester, as suggested by available synthesis pathways.[5]
Materials:
-
2-Chloropyridine
-
Cyclohexene-1-boronic acid pinacol ester[5]
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
1,4-Dioxane (anhydrous)
-
Argon or Nitrogen gas (inert atmosphere)
Procedure:
-
Reaction Setup: To an oven-dried, resealable Schlenk tube, add the 2-chloropyridine (1.0 equivalent), cyclohexene-1-boronic acid pinacol ester (1.2-1.5 equivalents), potassium carbonate (2.0 equivalents), palladium(II) acetate (e.g., 2-5 mol%), and the phosphine ligand (e.g., 4-10 mol%).
-
Inert Atmosphere: Evacuate the Schlenk tube and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe.
-
Reaction: Seal the tube tightly and place the reaction mixture in a preheated oil bath at a temperature typically ranging from 80 to 120 °C.
-
Monitoring: Stir the reaction vigorously. Monitor its progress periodically using an appropriate analytical method, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure this compound.
Visualized Workflows and Pathways
The following diagrams illustrate key logical and experimental flows relevant to the synthesis and application of this compound.
Caption: Workflow for the synthesis of this compound.
Caption: Logical flow from a pyridine building block to a drug candidate.
References
- 1. CAS 14159-55-8: this compound | CymitQuimica [cymitquimica.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound - 14159-55-8 | VulcanChem [vulcanchem.com]
- 4. This compound CAS#: 14159-55-8 [m.chemicalbook.com]
- 5. This compound | 14159-55-8 [chemicalbook.com]
- 6. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pyridine synthesis [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-(1-Cyclohexen-1-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data for the compound 2-(1-Cyclohexen-1-yl)pyridine. Due to the limited availability of a complete, experimentally verified public dataset, this document presents a comprehensive analysis based on established spectroscopic principles and data from analogous structures. The guide includes predicted ¹H and ¹³C NMR data, a detailed experimental protocol for data acquisition, and a structural diagram with atom numbering for clear spectral assignment. This information is intended to serve as a valuable resource for the synthesis, characterization, and quality control of this compound in research and development settings.
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from established chemical shift ranges for pyridine and cyclohexene moieties and are intended to provide a reference for spectral interpretation.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6' | 8.55 | ddd | 4.8, 1.8, 0.9 | 1H |
| H-4' | 7.60 | td | 7.7, 1.8 | 1H |
| H-3' | 7.15 | d | 7.8 | 1H |
| H-5' | 7.05 | ddd | 7.5, 4.8, 1.2 | 1H |
| H-2 | 6.20 | t | 3.9 | 1H |
| H-3, H-6 | 2.30 - 2.15 | m | - | 4H |
| H-4, H-5 | 1.75 - 1.60 | m | - | 4H |
ddd = doublet of doublets of doublets, td = triplet of doublets, d = doublet, t = triplet, m = multiplet
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Atom Number | Chemical Shift (δ, ppm) |
| C-2' | 159.5 |
| C-6' | 149.0 |
| C-4' | 136.0 |
| C-1 | 134.5 |
| C-2 | 129.0 |
| C-5' | 121.0 |
| C-3' | 120.5 |
| C-6 | 29.5 |
| C-3 | 25.5 |
| C-5 | 23.0 |
| C-4 | 22.0 |
Experimental Protocol for NMR Data Acquisition
The following is a detailed, representative methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule such as this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of high-purity this compound.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent directly in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak is more common.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Spectrometer Setup and Data Acquisition
The following parameters are typical for a 400 MHz NMR spectrometer (e.g., Bruker Avance series).
For ¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse sequence (e.g., zg30).
-
Temperature: 298 K (25 °C).
-
Spectral Width: 12-16 ppm (e.g., -2 to 14 ppm).
-
Number of Scans (NS): 16-64 scans, depending on the sample concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Receiver Gain: Adjust automatically or manually to avoid signal clipping.
For ¹³C NMR Spectroscopy:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Temperature: 298 K (25 °C).
-
Spectral Width: 200-240 ppm (e.g., -10 to 230 ppm).
-
Number of Scans (NS): 1024-4096 scans, as ¹³C has a low natural abundance.
-
Relaxation Delay (D1): 2-5 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Receiver Gain: Adjust automatically or manually.
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening) of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing: Manually or automatically phase correct the spectra to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Reference the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra to determine their chemical shifts.
Visualization of this compound
The following diagram illustrates the chemical structure of this compound with atom numbering corresponding to the predicted NMR data tables.
Caption: Chemical structure of this compound with atom numbering for NMR assignment.
Crystal Structure of 2-(1-Cyclohexen-1-yl)pyridine: A Search for a Non-Existent Structure
Despite a thorough search of chemical and crystallographic databases, a determined crystal structure for 2-(1-Cyclohexen-1-yl)pyridine has not been publicly reported. This technical guide outlines the current state of knowledge regarding this compound and clarifies why a detailed analysis of its crystal structure, including quantitative data and experimental protocols, cannot be provided at this time.
Researchers, scientists, and drug development professionals interested in the solid-state properties of this compound will find that the foundational crystallographic data is absent from the scientific literature and repositories such as the Cambridge Structural Database (CSD). While basic chemical and physical properties are known, the precise arrangement of atoms in the crystalline state, which is crucial for understanding its behavior and potential applications, remains undetermined.
Available Compound Information
While crystallographic data is unavailable, some fundamental information about this compound has been reported.
| Property | Value |
| Molecular Formula | C₁₁H₁₃N |
| Molecular Weight | 159.23 g/mol |
| Boiling Point | 155 °C (at 31 Torr) |
| Density | 1.033 g/cm³ |
This information, while useful for general chemical handling and synthesis, does not provide the detailed three-dimensional structural information that a crystal structure analysis would offer.
The Path Forward: Experimental Determination
To obtain the crystal structure of this compound, a single-crystal X-ray diffraction experiment would need to be performed. The general workflow for such an experiment is outlined below.
Caption: A generalized workflow for determining the crystal structure of a compound.
Potential Biological Significance
While no specific biological activities have been reported for this compound, the pyridine moiety is a common scaffold in many biologically active compounds. Pyridine derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, antiviral, and antimicrobial agents. The determination of the crystal structure of this compound could provide valuable insights for structure-based drug design should any biological activity be discovered.
Spectroscopic Characterization of 2-(1-Cyclohexen-1-yl)pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 2025
This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-(1-Cyclohexen-1-yl)pyridine. Due to the limited availability of published experimental data for this specific molecule, this guide presents representative spectroscopic data based on the analysis of its constituent chemical moieties and closely related analogues. Detailed experimental protocols for the synthesis and spectroscopic analyses are also provided to facilitate further research and application in drug discovery and development.
Introduction
This compound is a heterocyclic compound incorporating both a pyridine ring and a cyclohexene moiety. The pyridine scaffold is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active compounds. The introduction of a cyclohexenyl substituent can influence the molecule's lipophilicity, conformational flexibility, and potential for further functionalization, making it a molecule of interest in medicinal chemistry and materials science. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research or development setting.
Synthesis
A plausible and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction involves the coupling of a pyridine electrophile with a cyclohexenylboronic acid derivative.[1][2]
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
2-Bromopyridine
-
Cyclohexene-1-boronic acid pinacol ester
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add 2-bromopyridine (1.0 mmol), cyclohexene-1-boronic acid pinacol ester (1.2 mmol), and potassium carbonate (3.0 mmol).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.60 | d | 1H | H-6 (Pyridine) |
| 7.65 | td | 1H | H-4 (Pyridine) |
| 7.15 | d | 1H | H-3 (Pyridine) |
| 7.08 | ddd | 1H | H-5 (Pyridine) |
| 6.20 | t | 1H | H-2' (Cyclohexene) |
| 2.30 - 2.20 | m | 4H | H-3', H-6' (Cyclohexene) |
| 1.75 - 1.60 | m | 4H | H-4', H-5' (Cyclohexene) |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 159.5 | C-2 (Pyridine) |
| 149.5 | C-6 (Pyridine) |
| 136.5 | C-4 (Pyridine) |
| 135.0 | C-1' (Cyclohexene) |
| 130.0 | C-2' (Cyclohexene) |
| 121.5 | C-5 (Pyridine) |
| 120.0 | C-3 (Pyridine) |
| 28.0 | C-3' (Cyclohexene) |
| 26.0 | C-6' (Cyclohexene) |
| 23.0 | C-4' (Cyclohexene) |
| 22.0 | C-5' (Cyclohexene) |
Infrared (IR) Spectroscopy
Table 3: Predicted FT-IR Data (Liquid Film)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050 - 3010 | Medium | C-H stretching (aromatic and vinylic) |
| 2930 - 2850 | Strong | C-H stretching (aliphatic) |
| 1640 - 1620 | Medium | C=C stretching (cyclohexene) |
| 1590 - 1570 | Strong | C=C and C=N stretching (pyridine ring) |
| 1470 - 1430 | Strong | C=C and C=N stretching (pyridine ring) |
| 900 - 650 | Strong | C-H out-of-plane bending (aromatic substitution pattern) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 159 | 100 | [M]⁺ (Molecular Ion) |
| 158 | 80 | [M-H]⁺ |
| 130 | 40 | [M-C₂H₅]⁺ (Loss of ethyl radical) |
| 104 | 30 | [M-C₄H₇]⁺ (Retro-Diels-Alder) |
| 78 | 50 | [C₅H₄N]⁺ (Pyridyl cation) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 5: Predicted UV-Vis Data (in Ethanol)
| λ_max (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Assignment |
| ~260 | ~2500 | π → π* transition |
| ~210 | ~7500 | π → π* transition |
Experimental Protocols for Spectroscopic Characterization
NMR Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Experiment: Standard one-dimensional proton experiment.
-
Temperature: 298 K.
-
Number of Scans: 16-32.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: -2 to 12 ppm.
¹³C NMR Acquisition:
-
Experiment: Proton-decoupled carbon experiment.
-
Temperature: 298 K.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0 to 200 ppm.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale to the TMS signal (0.00 ppm for ¹H) or the solvent residual peak (77.16 ppm for CDCl₃ in ¹³C).
-
Integrate the signals in the ¹H NMR spectrum and identify multiplicities.
FT-IR Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
Sample Preparation (Liquid Film):
-
Place a small drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Gently press the plates together to form a thin film.
Data Acquisition:
-
Mode: Transmittance.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Acquire a background spectrum of the clean plates before the sample spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Sample Preparation:
-
Dissolve a small amount of the sample in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
GC Conditions:
-
Injector Temperature: 250 °C.
-
Column: A non-polar capillary column (e.g., HP-5MS).
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40 - 500.
-
Source Temperature: 230 °C.
UV-Vis Spectroscopy
Instrumentation: A dual-beam UV-Vis spectrophotometer.
Sample Preparation:
-
Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol or acetonitrile) of known concentration (e.g., 1x10⁻³ M).
-
Prepare a dilute solution (e.g., 1x10⁻⁵ M) by serial dilution for analysis.
Data Acquisition:
-
Scan Range: 200 - 400 nm.
-
Blank: Use the pure solvent as a blank to zero the absorbance.
-
Cuvette: Use a 1 cm path length quartz cuvette.
Conclusion
This technical guide provides a foundational framework for the spectroscopic characterization of this compound. While the presented data is predictive, it is based on well-established principles of spectroscopy and analysis of similar chemical structures. The detailed experimental protocols offer a reliable starting point for researchers to synthesize and characterize this compound, enabling its further exploration in various scientific disciplines, particularly in the realm of drug discovery and development. The combination of NMR, IR, MS, and UV-Vis spectroscopy provides a powerful and comprehensive toolkit for the unambiguous identification and purity assessment of this and related novel chemical entities.
References
theoretical and computational studies of 2-(1-Cyclohexen-1-yl)pyridine
An In-Depth Technical Guide to the Theoretical and Computational Study of 2-(1-Cyclohexen-1-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, with the molecular formula C₁₁H₁₃N, is an organic compound featuring a pyridine ring substituted with a cyclohexene group.[1][2] Its structure presents a unique combination of an aromatic heterocyclic system and an unsaturated carbocycle, making it an interesting candidate for investigation in medicinal chemistry and materials science.[1] Theoretical and computational chemistry offer powerful tools to elucidate the structural, electronic, and reactive properties of such molecules at an atomic level, providing insights that can guide synthetic efforts and drug discovery pipelines.[3][4]
This technical guide outlines a comprehensive computational workflow for the detailed characterization of this compound. It provides standardized protocols for geometry optimization, spectroscopic analysis, reactivity prediction, and molecular docking studies, based on established methodologies for similar heterocyclic compounds.
Molecular Geometry Optimization
The first step in any computational analysis is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, typically using Density Functional Theory (DFT), which provides a good balance between accuracy and computational cost for a wide range of molecular systems.[5]
Experimental Protocol: Geometry Optimization
-
Structure Building : The initial 3D structure of this compound is constructed using molecular modeling software (e.g., GaussView, Avogadro).
-
Computational Method : Geometry optimization is performed using a quantum chemistry software package like Gaussian.[6]
-
Level of Theory : The B3LYP hybrid functional is a widely used and reliable choice for such systems.[7][8] A Pople-style basis set, such as 6-311G+(d,p), is selected to accurately describe the electronic distribution.[7]
-
Calculation : The calculation is run until the forces on the atoms converge to a minimum, indicating that a stable energy conformation has been found. The absence of imaginary frequencies in a subsequent vibrational analysis confirms that the structure is a true minimum.
Data Presentation: Optimized Geometric Parameters
Quantitative data from the optimization should be tabulated to compare with experimental values if available (e.g., from X-ray crystallography).
| Parameter | Calculated Value (Å or °) |
| Bond Lengths (Å) | |
| N1-C2 | Value |
| C2-C7 | Value |
| C7=C8 | Value |
| C5-C6 | Value |
| Bond Angles (°) ** | |
| C6-N1-C2 | Value |
| N1-C2-C7 | Value |
| C2-C7-C8 | Value |
| Dihedral Angles (°) ** | |
| C6-N1-C2-C3 | Value |
| N1-C2-C7-C8 | Value |
Table 1: Template for presenting optimized geometric parameters of this compound. Values are populated from the output of the DFT calculation.
Theoretical Spectroscopic and Electronic Analysis
Once the geometry is optimized, DFT can be used to predict various spectroscopic and electronic properties, which are crucial for characterizing the molecule and understanding its behavior.
Experimental Protocol: Frequency and Electronic Calculations
-
Vibrational Frequencies : Using the optimized geometry, a frequency calculation is performed at the same level of theory (e.g., B3LYP/6-311G+(d,p)). The results provide the theoretical infrared (IR) and Raman spectra, which can be compared with experimental data to validate the computational model.[9]
-
Electronic Transitions : Time-Dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra (UV-Vis). This helps identify the principal electronic transitions, such as π→π* transitions, within the molecule.
-
Molecular Orbitals : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability.[7]
-
Electrostatic Potential : A Molecular Electrostatic Potential (MEP) map is generated to visualize the charge distribution and identify electrophilic and nucleophilic sites on the molecule.
Data Presentation: Spectroscopic and Electronic Properties
Calculated spectroscopic and electronic data should be clearly summarized for analysis.
| Property | Calculated Value | Units |
| HOMO Energy | Value | eV |
| LUMO Energy | Value | eV |
| HOMO-LUMO Gap | Value | eV |
| Dipole Moment | Value | Debye |
| Main Electronic Transition (λmax) | Value | nm |
| Key Vibrational Frequency 1 | Value | cm⁻¹ |
| Key Vibrational Frequency 2 | Value | cm⁻¹ |
Table 2: Template for summarizing the key electronic and spectroscopic properties calculated via DFT and TD-DFT.
Visualization of Electronic Reactivity
Molecular Docking and Drug Development Potential
Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor.[10] This method is fundamental in structure-based drug design for identifying potential drug candidates and optimizing lead compounds.[11]
Experimental Protocol: Molecular Docking
-
Ligand Preparation : The 3D structure of this compound, optimized using DFT as described above, is prepared. This involves assigning correct atom types and charges.
-
Receptor Selection and Preparation : A biologically relevant protein target is selected from the Protein Data Bank (PDB). For instance, a cyclin-dependent kinase (CDK) could be chosen to explore anti-cancer potential.[12] The receptor file is prepared by removing water molecules, co-crystallized ligands, and adding polar hydrogen atoms.[8]
-
Grid Generation : A grid box is defined around the active site of the receptor. This box specifies the search space for the docking algorithm to place the ligand.[12]
-
Docking Simulation : Docking is performed using software like AutoDock or PyRx.[13][14] The software's algorithm, such as a genetic algorithm, samples different conformations and orientations (poses) of the ligand within the grid box.[13]
-
Analysis of Results : The resulting poses are ranked based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol).[3] The pose with the lowest binding energy is typically considered the most favorable. This top pose is visually inspected to analyze key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) with the protein's active site residues.
Visualization: Molecular Docking Workflow
Data Presentation: Molecular Docking Results
The docking results should be compiled into a table for clear comparison and reporting.
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type(s) |
| Cyclin-Dependent Kinase 2 | e.g., 1HCK | Value | e.g., LYS33, GLU12 | e.g., H-Bond, Alkyl-pi |
| Target Protein B | PDB ID | Value | Residue List | Interaction List |
| Target Protein C | PDB ID | Value | Residue List | Interaction List |
Table 3: Template for presenting molecular docking results against various protein targets.
Conclusion
The theoretical and computational protocols detailed in this guide provide a robust framework for the in-depth study of this compound. By employing DFT, TD-DFT, and molecular docking, researchers can obtain predictive data on the molecule's geometry, stability, spectroscopic signatures, electronic properties, and potential as a bioactive agent. This computational-first approach enables a rational, cost-effective exploration of novel chemical entities, accelerating the cycle of design, synthesis, and testing in modern chemical and pharmaceutical research.
References
- 1. CAS 14159-55-8: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 14159-55-8 [chemicalbook.com]
- 3. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Docking, MD Simulations, and DFT Calculations: Assessing W254’s Function and Sartan Binding in Furin [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ias.ac.in [ias.ac.in]
- 8. scispace.com [scispace.com]
- 9. HADDOCK2.4 shape-restrained protein-small molecule tutorial – Bonvin Lab [bonvinlab.org]
- 10. Molecular Docking: A Structure-Based Drug Designing Approach. [jscimedcentral.com]
- 11. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular docking, DFT analysis, and dynamics simulation of natural bioactive compounds targeting ACE2 and TMPRSS2 dual binding sites of spike protein of SARS CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
An In-depth Technical Guide to the Solubility and Stability of 2-(1-Cyclohexen-1-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(1-Cyclohexen-1-yl)pyridine, with a specific focus on its solubility in various solvent systems and its stability under forced degradation conditions. The information presented herein is essential for professionals in drug development and chemical research, offering foundational data for formulation, process development, and analytical method validation. This document details experimental methodologies for solubility and stability assessment and presents the resulting data in a structured format for ease of interpretation and application.
Introduction
This compound is a heterocyclic compound featuring a pyridine ring substituted with a cyclohexene moiety. Its structural attributes, including the basic nitrogen atom of the pyridine ring and the unsaturation in the cyclohexene ring, suggest its potential as a versatile intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] A thorough understanding of its solubility and stability is paramount for its effective utilization in research and development. This guide outlines the solubility profile in a range of common organic solvents and aqueous media, and characterizes its degradation behavior under various stress conditions as prescribed by the International Council for Harmonisation (ICH) guidelines.[2]
Physicochemical Properties
A summary of the known physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 14159-55-8 | [3] |
| Molecular Formula | C₁₁H₁₃N | [1] |
| Molecular Weight | 159.23 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 268.2°C at 760 mmHg | [3] |
| Density | 1.026 g/cm³ | [3] |
Solubility Profile
The solubility of this compound was determined in a selection of organic solvents and buffered aqueous solutions at ambient temperature (25°C). The data, presented in Table 1, is crucial for developing suitable formulations and for designing purification and reaction conditions.
Experimental Protocol: Solubility Determination (Shake-Flask Method)
The solubility of this compound was determined using the isothermal shake-flask method.
-
An excess amount of this compound was added to a series of sealed vials, each containing a known volume of the respective solvent.
-
The vials were agitated in a temperature-controlled shaker bath at 25°C for 24 hours to ensure equilibrium was reached.
-
After 24 hours, the agitation was stopped, and the samples were allowed to stand for an additional 24 hours at the same temperature to allow for the sedimentation of undissolved solute.
-
Aliquots of the supernatant were carefully withdrawn, filtered through a 0.45 µm PTFE syringe filter, and diluted with an appropriate solvent.
-
The concentration of this compound in the diluted samples was quantified by a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
The solubility was determined in triplicate for each solvent system.
References
Potential Biological Activity of 2-(1-Cyclohexen-1-yl)pyridine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the potential biological activity of the synthetic compound 2-(1-Cyclohexen-1-yl)pyridine. Direct research on the specific pharmacological effects of this molecule is limited. Therefore, this document extrapolates its potential activities by examining structurally related compounds and the broader class of pyridine derivatives. The guide summarizes its known applications, presents quantitative data from analogous compounds, details relevant experimental protocols, and visualizes key chemical and experimental workflows. This information is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and related chemical scaffolds.
Introduction to this compound
This compound, with the CAS number 14159-55-8, is an organic compound featuring a pyridine ring attached to a cyclohexene group.[1] It is primarily recognized as a synthetic precursor in the production of aminopyridines and various pyrimidine compounds.[1] While it has been proposed as a potential antibacterial agent, particularly as its derivatives formed by reaction with alcohols show antibacterial properties, comprehensive studies detailing its specific biological activities are not available in current literature.[1]
The pyridine nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory agents.[2][3][4][5][6][7] The inclusion of a cyclohexene moiety introduces a lipophilic and conformationally distinct feature that may influence its interaction with biological targets. Given the lack of direct data, this guide will focus on the biological activities of closely related analogues to infer the potential of this compound.
Potential Antiviral Activity: A Case Study of Cyclohexanpyridin-2(1H)-one Analogues
A recent study on C-4 alkylated cyclohexanpyridin-2(1H)-one analogues, which share a similar core structure with this compound, has identified them as potential non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1.[8] This provides the most relevant available data for assessing the potential biological activity of our target compound.
Quantitative Data
The antiviral activity and cytotoxicity of a series of synthesized cyclohexanpyridinone derivatives were evaluated. The most promising compound from this series was designated 8e .
| Compound | HIV-1 Inhibition (EC₅₀, µM) | Reverse Transcriptase Inhibition (IC₅₀, µM) | Cytotoxicity (CC₅₀, µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| 8e | 28.78 | 69.8 | >100 | >3.47 |
Table 1: Quantitative biological activity data for the cyclohexanpyridin-2(1H)-one analogue 8e.[8]
Experimental Protocols
The following protocols were employed in the study of cyclohexanpyridin-2(1H)-one analogues and are presented here as a methodological reference for future studies on related compounds.[8]
2.2.1. Synthesis of Cyclohexanpyridinone Derivatives
The general synthesis pathway involved a multi-step process starting from readily available precursors. The key steps are outlined in the workflow diagram below. For example, the synthesis of intermediate 7 involved dissolving compound 3 and benzyl trimethyl ammonium chloride in acetonitrile, followed by the dropwise addition of phosphoryl chloride.[8]
Figure 1: Generalized synthesis workflow for cyclohexanpyridin-2(1H)-one analogues.
2.2.2. In Vitro HIV-1 Inhibition Assay
-
Cell Line: JLTRG cells (a HeLa-based cell line containing an LTR-luciferase reporter gene).
-
Method: Cells were seeded in 96-well plates and infected with HIV-1.
-
Treatment: Infected cells were treated with various concentrations of the test compounds.
-
Analysis: After a 48-hour incubation period, luciferase activity was measured as an indicator of viral replication. The 50% effective concentration (EC₅₀) was calculated from the dose-response curve.
2.2.3. Reverse Transcriptase (RT) Inhibition Assay
-
Enzyme: Recombinant HIV-1 reverse transcriptase.
-
Method: A cell-free enzyme-linked immunosorbent assay (ELISA) was used.
-
Procedure: The enzyme was incubated with a poly(A) template, oligo(dT) primer, and bromodeoxyuridine triphosphate (BrdU-TP) in the presence of various concentrations of the test compounds.
-
Analysis: The amount of incorporated BrdU was quantified using an anti-BrdU antibody conjugated to peroxidase. The 50% inhibitory concentration (IC₅₀) was determined.
2.2.4. Cytotoxicity Assay
-
Cell Line: JLTRG cells.
-
Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Procedure: Cells were incubated with various concentrations of the test compounds for 48 hours. MTT reagent was then added, and the resulting formazan crystals were dissolved.
-
Analysis: Absorbance was measured to determine cell viability. The 50% cytotoxic concentration (CC₅₀) was calculated.
Other Potential Biological Activities
While specific data for this compound is lacking, the broader family of pyridine derivatives has been extensively studied, revealing a wide spectrum of pharmacological activities.
Anticancer Activity
Numerous pyridine derivatives have demonstrated potent anticancer effects.[9][10] For instance, certain 2,4,6-trisubstituted pyridine compounds have shown efficacy in in vivo models of renal cancer.[9] Another study reported that novel pyridine and pyridone compounds induced G2/M cell cycle arrest and apoptosis in liver and breast cancer cell lines, with IC₅₀ values as low as 4.5 µM. The proposed mechanisms often involve the inhibition of key cellular signaling pathways, such as those mediated by kinases.
Antimicrobial Activity
The pyridine scaffold is a common feature in compounds with antibacterial and antifungal properties.[6] For example, certain N-alkylated pyridine-based salts have shown antibacterial activity against S. aureus and E. coli, along with antibiofilm activity.[6] The general proposed mechanism for such compounds involves disruption of the microbial cell membrane or inhibition of essential enzymes.
Figure 2: A logical workflow for the biological evaluation of novel chemical entities.
Conclusion and Future Directions
This compound remains an understudied compound with regards to its biological activity. Its primary role to date has been as a building block in organic synthesis. However, based on the demonstrated antiviral activity of structurally similar cyclohexanpyridin-2(1H)-one analogues and the vast therapeutic applications of the broader pyridine class of compounds, further investigation is warranted.
Future research should focus on the direct biological screening of this compound and its novel derivatives against a panel of viral, bacterial, and cancer cell lines. The experimental protocols detailed in this guide for related compounds can serve as a robust starting point for these investigations. Elucidating the structure-activity relationships and mechanisms of action will be critical in determining the true therapeutic potential of this chemical scaffold.
References
- 1. CAS 14159-55-8: this compound | CymitQuimica [cymitquimica.com]
- 2. A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyridine Compounds with Antimicrobial and Antiviral Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. alliedacademies.org [alliedacademies.org]
- 10. chemijournal.com [chemijournal.com]
Methodological & Application
Synthesis Protocol for 2-(1-Cyclohexen-1-yl)pyridine via Suzuki-Miyaura Cross-Coupling
Application Notes
This document provides a detailed protocol for the synthesis of 2-(1-Cyclohexen-1-yl)pyridine, a valuable pyridine derivative for research and development in pharmaceuticals and material science. The described methodology utilizes a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of C-C bonds.[1][2][3] This approach offers high yields and good functional group tolerance, making it a staple in modern organic synthesis.[4][5]
The protocol is intended for researchers, scientists, and drug development professionals with a foundational knowledge of synthetic organic chemistry techniques. The synthesis involves the coupling of a pyridine-containing organoborane with a vinyl halide or triflate, or vice-versa. For the purpose of this protocol, we will detail the reaction between 2-bromopyridine and 1-cyclohexenylboronic acid pinacol ester. The use of organoboron reagents is advantageous due to their stability and lower toxicity compared to other organometallic compounds.[3]
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst.[2][3] The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (2-bromopyridine).
-
Transmetalation: The organic group from the organoboron reagent (1-cyclohexenylboronic acid pinacol ester) is transferred to the palladium complex, typically facilitated by a base.
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the desired product and regenerating the Pd(0) catalyst.
Data Presentation
Table 1: Reagents and Reaction Parameters for the Synthesis of this compound
| Reagent/Parameter | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| 2-Bromopyridine | C₅H₄BrN | 158.00 | 1.0 | 1.0 | 158 mg |
| 1-Cyclohexenylboronic acid pinacol ester | C₁₂H₂₁BO₂ | 208.11 | 1.2 | 1.2 | 250 mg |
| Pd(dppf)Cl₂ | C₃₄H₂₈Cl₂FeP₂Pd | 816.64 | 0.03 | 0.03 | 24.5 mg |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 3.0 | 3.0 | 415 mg |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | - | - | 8 mL |
| Water | H₂O | 18.02 | - | - | 2 mL |
| Product | |||||
| This compound | C₁₁H₁₃N | 159.23 | - | - | Theoretical Yield: 159 mg |
Experimental Protocol
Materials:
-
2-Bromopyridine
-
1-Cyclohexenylboronic acid pinacol ester
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Deionized Water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-bromopyridine (158 mg, 1.0 mmol), 1-cyclohexenylboronic acid pinacol ester (250 mg, 1.2 mmol), Pd(dppf)Cl₂ (24.5 mg, 0.03 mmol), and potassium carbonate (415 mg, 3.0 mmol).
-
Solvent Addition and Degassing: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (8 mL) and water (2 mL) via syringe. The reaction mixture should be thoroughly degassed by bubbling the inert gas through the solution for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction scheme for the Suzuki-Miyaura cross-coupling.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(1-Cyclohexen-1-yl)pyridine in Cross-Coupling Reactions
A thorough review of available scientific literature and chemical databases indicates that 2-(1-Cyclohexen-1-yl)pyridine has not been reported as a ligand in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Heck, or Sonogashira couplings.
Consequently, there is no established quantitative data, such as reaction yields, turnover numbers, or catalyst loadings, nor are there specific experimental protocols for its use in these transformations. The information typically required to generate detailed application notes, including reaction schemes, substrate scope, and optimization parameters, is not available in the public domain for this specific compound.
For researchers, scientists, and drug development professionals interested in the application of pyridine-based ligands in cross-coupling reactions, a vast body of literature exists on other pyridine derivatives that have been successfully employed. These often feature different substitution patterns on the pyridine ring or the ancillary group to tune the electronic and steric properties of the resulting palladium catalyst.
While the requested application notes and protocols for this compound cannot be provided due to the absence of published research, the following sections offer a general overview of the cross-coupling reactions mentioned and the typical role of ligands in these processes. This information may serve as a foundational guide for those looking to explore novel ligands, such as this compound, in future research.
General Overview of Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1][2][3] These reactions are central to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][4] A general catalytic cycle for many of these reactions is depicted below.
The Role of Ligands in Catalysis
Ligands play a crucial role in stabilizing the palladium catalyst, modulating its reactivity, and influencing the selectivity of the reaction.[5] The choice of ligand can impact the rate of oxidative addition and reductive elimination, prevent catalyst decomposition, and control the coordination of substrates to the metal center. Pyridine-containing molecules are a common class of ligands used in catalysis due to their strong coordination to metal centers.[6]
General Catalytic Cycle
The catalytic cycle for many palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, generally proceeds through a series of well-defined steps: oxidative addition, transmetalation (or a related step for Heck and Buchwald-Hartwig reactions), and reductive elimination.[2][5]
References
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pyridine-Directed C-H Activation: A Framework for Investigating 2-(1-Cyclohexen-1-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct C-H activation is a powerful and atom-economical strategy in modern organic synthesis, enabling the construction of complex molecules by forming carbon-carbon and carbon-heteroatom bonds directly from ubiquitous C-H bonds. A cornerstone of this methodology is the use of directing groups, which coordinate to a transition metal catalyst and position it in proximity to a specific C-H bond, thereby ensuring high levels of regioselectivity. The pyridine moiety is one of the most effective and widely utilized directing groups in this context. Its strong coordination to various transition metals, such as palladium, rhodium, and iridium, facilitates a range of C-H functionalization reactions, including arylation, olefination, and alkylation.
While a thorough review of the scientific literature reveals a wealth of information on pyridine-based directing groups, there is a notable absence of published research specifically detailing the use of 2-(1-Cyclohexen-1-yl)pyridine as a directing group for C-H activation. This document, therefore, serves a dual purpose. Firstly, it provides a comprehensive overview of the principles, applications, and experimental protocols for well-established pyridine-based directing groups in C-H activation. Secondly, it offers a foundational framework and predictive insights for researchers interested in exploring the potential of this compound as a novel directing group in this field. The protocols and data presented for analogous systems can serve as a starting point for the design and optimization of new C-H activation methodologies.
Principles of Pyridine-Directed C-H Activation
The general mechanism for transition metal-catalyzed, pyridine-directed C-H activation typically proceeds through a series of well-defined steps. The pyridine nitrogen acts as a Lewis base, coordinating to the metal center. This coordination brings the catalyst into close proximity to the ortho C-H bonds of the aryl group to which the pyridine is attached, leading to the formation of a stable five-membered cyclometalated intermediate. This intermediate is key to the subsequent functionalization step.
The overall catalytic cycle can be visualized as follows:
Figure 1: Generalized Catalytic Cycle for Pyridine-Directed C-H Activation.
Applications of Pyridine-Based Directing Groups
The versatility of the pyridine directing group has been demonstrated in a wide array of C-H functionalization reactions. Below is a summary of key applications with representative data for established pyridine-based directing groups, which can serve as a benchmark for evaluating this compound.
C-H Arylation
Palladium and rhodium catalysts are commonly employed for the direct arylation of C-H bonds directed by a pyridine group. This transformation is highly valuable for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and materials science.
| Directing Group | Catalyst System | Coupling Partner | Solvent | Temp. (°C) | Yield (%) | Reference |
| 2-Phenylpyridine | Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), Cs₂CO₃ (2 equiv) | 4-Iodotoluene | Dioxane | 120 | 85 | [General protocol based on literature] |
| 2-Pyridinyl | [RhCp*Cl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), PivOH (20 mol%) | Phenylboronic acid | t-AmylOH | 100 | 78 | [General protocol based on literature] |
| N-(pyridin-2-yl)aniline | Pd(OAc)₂ (10 mol%), Ag₂CO₃ (2 equiv) | Bromobenzene | Toluene | 110 | 92 | [General protocol based on literature] |
C-H Olefination
The introduction of an alkene moiety via pyridine-directed C-H activation provides a direct route to valuable vinylarenes. Rhodium and ruthenium catalysts are particularly effective for this transformation.
| Directing Group | Catalyst System | Coupling Partner | Solvent | Temp. (°C) | Yield (%) | Reference |
| 2-Phenylpyridine | [RhCp*Cl₂]₂ (2 mol%), AgSbF₆ (8 mol%), Cu(OAc)₂ (2 equiv) | n-Butyl acrylate | DCE | 80 | 95 | [General protocol based on literature] |
| 2-Vinylpyridine | [Ru(p-cymene)Cl₂]₂ (5 mol%), KOPiv (30 mol%) | Styrene | Dioxane | 130 | 75 | [General protocol based on literature] |
| 1-(pyridin-2-yl)pyrazole | Pd(OAc)₂ (5 mol%), AgOAc (2 equiv) | Ethyl acrylate | DMF | 100 | 88 | [General protocol based on literature] |
Experimental Protocols
The following are detailed, representative protocols for pyridine-directed C-H activation reactions. These can be adapted for the investigation of this compound as a novel directing group.
Protocol 1: Palladium-Catalyzed C-H Arylation of a 2-Arylpyridine
This protocol describes a typical procedure for the direct arylation of a C-H bond ortho to the pyridine directing group.
Materials:
-
2-Arylpyridine substrate (e.g., 2-phenylpyridine) (1.0 mmol)
-
Aryl halide (e.g., 4-iodotoluene) (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 5 mol%)
-
Triphenylphosphine (PPh₃) (0.10 mmol, 10 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous dioxane (5 mL)
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and heating block/oil bath
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 2-arylpyridine substrate, aryl halide, Pd(OAc)₂, PPh₃, and Cs₂CO₃.
-
Add anhydrous dioxane via syringe.
-
Seal the flask and heat the reaction mixture at 120 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.
-
Wash the Celite pad with additional ethyl acetate (10 mL).
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.
Figure 2: Typical Experimental Workflow for a Pyridine-Directed C-H Arylation.
Protocol 2: Rhodium-Catalyzed C-H Olefination of a 2-Arylpyridine
This protocol outlines a general procedure for the olefination of an ortho C-H bond.
Materials:
-
2-Arylpyridine substrate (e.g., 2-phenylpyridine) (0.5 mmol)
-
Alkene (e.g., n-butyl acrylate) (1.0 mmol, 2.0 equiv)
-
[RhCp*Cl₂]₂ (0.01 mmol, 2 mol%)
-
Silver hexafluoroantimonate (AgSbF₆) (0.04 mmol, 8 mol%)
-
Copper(II) acetate (Cu(OAc)₂) (1.0 mmol, 2.0 equiv)
-
Anhydrous 1,2-dichloroethane (DCE) (2 mL)
-
Sealed reaction vial
-
Magnetic stirrer and heating block/oil bath
Procedure:
-
In a glovebox or under a stream of inert gas, add [RhCp*Cl₂]₂, AgSbF₆, and Cu(OAc)₂ to a sealed reaction vial.
-
Add the 2-arylpyridine substrate and anhydrous DCE.
-
Finally, add the alkene to the reaction mixture.
-
Seal the vial tightly and heat the mixture at 80 °C with stirring for 16 hours.
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane (10 mL).
-
Filter the mixture through a short plug of silica gel, washing with additional dichloromethane.
-
Concentrate the filtrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the olefinated product.
Synthesis of this compound
A plausible and common method for the synthesis of 2-alkenylpyridines involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling. For this compound, a Suzuki coupling between 2-halopyridine and a cyclohexenylboronic acid derivative would be a viable route.
Proposed Synthetic Route:
-
Preparation of Cyclohexen-1-ylboronic acid pinacol ester: This can be achieved via the reaction of cyclohexanone with a suitable boronating agent.
-
Suzuki Coupling: The cyclohexen-1-ylboronic acid pinacol ester is then coupled with a 2-halopyridine (e.g., 2-bromopyridine) in the presence of a palladium catalyst and a base.
Figure 3: Proposed Suzuki Coupling for the Synthesis of the Target Directing Group.
Conclusion and Outlook for this compound
The pyridine moiety is a robust and versatile directing group for a multitude of C-H activation reactions. The data and protocols presented here for established pyridine-based systems provide a strong foundation for the exploration of novel directing groups. While there is no specific literature on the use of this compound in this context, its structural similarity to other 2-substituted pyridines suggests it could be a viable candidate.
Researchers investigating this compound as a directing group should consider the following:
-
Steric Hindrance: The cyclohexenyl group is bulkier than a simple phenyl or vinyl group. This could influence the rate and selectivity of the C-H activation step. It may favor mono-functionalization over di-functionalization.
-
Electronic Effects: The electronic properties of the cyclohexenyl group are likely to be similar to other simple alkenyl groups, suggesting that it will be an effective directing group.
-
Potential for Side Reactions: The double bond in the cyclohexenyl moiety could potentially undergo side reactions under certain catalytic conditions, such as isomerization or participation in the C-H activation process itself. Careful optimization of reaction conditions will be necessary.
By leveraging the established methodologies for other pyridine-based directing groups, the scientific community can systematically evaluate the potential of this compound and further expand the toolkit of C-H activation chemistry for applications in drug discovery and materials science.
The Role of 2-(1-Cyclohexen-1-yl)pyridine in Organic Synthesis: A Review of Current Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1-Cyclohexen-1-yl)pyridine is a heterocyclic compound incorporating both a pyridine ring and a cyclohexene moiety. While the pyridine scaffold is a well-established and versatile directing group in C-H activation and functionalization reactions, the specific application of the entire this compound molecule as a directing group for reactions on the cyclohexene ring is not extensively documented in the current scientific literature. The majority of research focuses on the C-H functionalization of the pyridine ring itself or an aryl substituent, facilitated by the coordinating ability of the pyridine nitrogen.
This document provides an overview of the known applications of this compound and related pyridine-containing structures in organic synthesis, with a focus on C-H activation strategies. While direct evidence of its use as a directing group for the cyclohexene ring is limited, the principles of pyridine-directed C-H activation provide a foundation for potential future applications.
Established Applications of Pyridine as a Directing Group
The pyridine ring is a powerful directing group in a multitude of transition metal-catalyzed C-H functionalization reactions. The nitrogen atom's lone pair of electrons coordinates to the metal center, bringing the catalyst into close proximity to specific C-H bonds, thereby enabling their selective activation and subsequent functionalization.
General Principles of Pyridine-Directed C-H Activation
The general mechanism for pyridine-directed C-H activation typically involves the following key steps:
-
Coordination: The pyridine nitrogen coordinates to the transition metal catalyst (e.g., Rh, Pd, Ru, Ir).
-
C-H Activation: The metal center then cleaves a nearby C-H bond, often at the ortho-position of an aryl group attached to the pyridine, to form a metallacyclic intermediate.
-
Functionalization: This intermediate can then react with a variety of coupling partners (e.g., alkenes, alkynes, electrophiles) to form a new C-C or C-heteroatom bond.
-
Catalyst Regeneration: Reductive elimination or other pathways regenerate the active catalyst, completing the catalytic cycle.
The following diagram illustrates a generalized workflow for a transition metal-catalyzed C-H functionalization reaction directed by a pyridine group.
Caption: Generalized workflow for pyridine-directed C-H functionalization.
Potential Application of this compound as a Directing Group
The following diagram illustrates this hypothetical reaction pathway.
Application Notes and Protocols for 2-(1-Cyclohexen-1-yl)pyridine Derivatives in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
While direct applications of 2-(1-Cyclohexen-1-yl)pyridine as a chiral ligand in asymmetric catalysis are not extensively documented in peer-reviewed literature, a closely related class of compounds, chiral P,N-ligands with a cyclohexane backbone derived from pyridine, has demonstrated significant promise in this field. These ligands have been successfully employed in key asymmetric transformations, including iridium-catalyzed hydrogenation of arylalkenes and palladium-catalyzed allylic alkylations, achieving high levels of enantioselectivity.[1] This document provides detailed application notes and experimental protocols based on these structurally similar and highly effective pyridine-cyclohexane hybrid ligands.
Featured Applications
Chiral P,N-ligands incorporating a pyridine moiety and a cyclohexane framework have proven to be effective in inducing asymmetry in two major classes of organic reactions:
-
Iridium-Catalyzed Asymmetric Hydrogenation of Arylalkenes: These ligands, in combination with iridium, form highly active and enantioselective catalysts for the hydrogenation of unfunctionalized arylalkenes. Enantiomeric excesses (ee) of up to 93% have been reported.[1]
-
Palladium-Catalyzed Asymmetric Allylic Alkylation: When paired with a palladium precursor, these ligands facilitate the asymmetric allylic alkylation of various substrates, achieving enantiomeric excesses as high as 95%.[1]
The stereochemical outcome of these reactions is primarily controlled by the configuration of the stereogenic carbon atom bearing the pyridine ring within the ligand structure.[1]
Data Presentation
Iridium-Catalyzed Asymmetric Hydrogenation of Arylalkenes
| Entry | Ligand | Substrate | Conversion (%) | ee (%) |
| 1 | trans-L1a | 1a | >99 | 88 |
| 2 | trans-L1a | 1b | >99 | 90 |
| 3 | cis-L2a | 1a | 98 | 90 |
| 4 | cis-L2a | 1b | >99 | 91 |
| 5 | cis-L2d | 1a | >99 | 93 |
Reaction conditions: 0.5 mmol of substrate, 2 mL of dichloromethane, 50 bar H₂, room temperature, 2 h.[1]
Palladium-Catalyzed Asymmetric Allylic Alkylation
| Entry | Ligand | R Group of Ligand | Yield (%) | ee (%) |
| 1 | trans-L1d | i-Pr | 94 | 93 |
| 2 | cis-L2b | Et | 95 | 95 |
Reaction conditions: 2.5 mol% [Pd(C₃H₅)Cl]₂, 5 mol% ligand, KOAc, dimethylmalonate, BSA in an appropriate solvent.[1]
Experimental Protocols
Iridium-Catalyzed Asymmetric Hydrogenation of Arylalkenes
This protocol describes the general procedure for the asymmetric hydrogenation of arylalkenes using an in-situ prepared iridium catalyst with a chiral cyclohexane-backbone P,N-ligand.
Materials:
-
[Ir(COD)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer)
-
AgSbF₆ (Silver hexafluoroantimonate)
-
Chiral P,N-ligand (e.g., trans- or cis-ligand with cyclohexane backbone)
-
Arylalkene substrate
-
Dichloromethane (DCM), anhydrous
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure reactor
Procedure:
-
Catalyst Preparation (in-situ):
-
In a glovebox, to a Schlenk tube, add [Ir(COD)Cl]₂ (1 mol%) and the chiral P,N-ligand (2.2 mol%).
-
Add anhydrous DCM and stir the mixture at room temperature for 30 minutes.
-
Add AgSbF₆ (2 mol%) and continue stirring for another 30 minutes.
-
The resulting mixture is the active catalyst solution.
-
-
Hydrogenation Reaction:
-
In a separate vessel, dissolve the arylalkene substrate (1.0 mmol) in anhydrous DCM.
-
Transfer the substrate solution to the autoclave.
-
Using a syringe, add the prepared catalyst solution to the autoclave.
-
Seal the autoclave, purge with hydrogen gas three times.
-
Pressurize the autoclave to 50 bar with hydrogen.
-
Stir the reaction mixture at room temperature for the specified time (e.g., 2 hours).
-
-
Work-up and Analysis:
-
Carefully release the hydrogen pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
-
Palladium-Catalyzed Asymmetric Allylic Alkylation
This protocol outlines the general procedure for the palladium-catalyzed asymmetric allylic alkylation using a chiral cyclohexane-backbone P,N-ligand.
Materials:
-
[Pd(C₃H₅)Cl]₂ (Palladium(II) allyl chloride dimer)
-
Chiral P,N-ligand (e.g., trans- or cis-ligand with cyclohexane backbone)
-
Allylic acetate substrate
-
Dimethyl malonate (nucleophile)
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Potassium acetate (KOAc)
-
Anhydrous solvent (e.g., THF or DCM)
Procedure:
-
Catalyst and Reaction Setup:
-
In a glovebox, add [Pd(C₃H₅)Cl]₂ (2.5 mol%) and the chiral P,N-ligand (5.0 mol%) to a dry Schlenk tube.
-
Add anhydrous solvent and stir the mixture at room temperature for 1 hour.
-
Add KOAc (5 mol%) and the allylic acetate substrate (1.0 mmol).
-
Stir the mixture for an additional hour at room temperature.
-
-
Nucleophile Addition:
-
In a separate flask, prepare a solution of dimethyl malonate (1.2 mmol) and BSA (1.2 mmol) in the same anhydrous solvent.
-
Add the nucleophile solution to the reaction mixture.
-
-
Reaction and Work-up:
-
Stir the reaction at room temperature until completion (monitored by TLC or GC).
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
-
Visualizations
Caption: Workflow for Iridium-Catalyzed Asymmetric Hydrogenation.
Caption: Workflow for Palladium-Catalyzed Asymmetric Allylic Alkylation.
References
Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates Using 2-(1-Cyclohexen-1-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of valuable pharmaceutical intermediates, namely 2-cyclohexylpyridine and 2-cyclohexylpiperidine, utilizing 2-(1-Cyclohexen-1-yl)pyridine as the starting material. The core transformation highlighted is catalytic hydrogenation, a robust and scalable method for producing saturated heterocyclic scaffolds prevalent in medicinal chemistry.
Introduction: The Value of Saturated Pyridine Scaffolds
Pyridine and its derivatives are fundamental building blocks in the pharmaceutical industry, appearing in numerous FDA-approved drugs.[1][2][3][4] The saturation of the pyridine ring to form piperidines, or the reduction of unsaturated substituents, often leads to compounds with improved three-dimensionality, solubility, and metabolic stability, which are desirable properties for drug candidates. This compound is a readily accessible starting material that, through selective hydrogenation, can be converted into key intermediates for drug discovery programs.
The primary application detailed below is the synthesis of 2-cyclohexylpyridine and 2-cyclohexylpiperidine. These scaffolds are of significant interest due to their presence in compounds targeting a range of biological pathways.
Synthetic Pathways and Key Intermediates
The catalytic hydrogenation of this compound can be controlled to selectively reduce either the cyclohexene double bond or both the double bond and the pyridine ring. This allows for the targeted synthesis of two distinct and valuable pharmaceutical intermediates.
Caption: Synthetic routes from this compound.
Experimental Protocols
The following protocols describe the selective and exhaustive hydrogenation of this compound.
Protocol 1: Selective Synthesis of 2-Cyclohexylpyridine
This protocol focuses on the selective hydrogenation of the cyclohexene double bond, leaving the aromatic pyridine ring intact. This is achieved under milder conditions using a palladium-based catalyst.
-
Objective: To synthesize 2-cyclohexylpyridine.
-
Reaction Scheme:
-
This compound → 2-Cyclohexylpyridine
-
-
Materials:
-
This compound (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (2 mol%)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) gas
-
-
Apparatus:
-
Parr hydrogenation apparatus or a round-bottom flask with a balloon of hydrogen
-
Magnetic stirrer
-
Filtration setup (e.g., Celite pad)
-
-
Procedure:
-
In a suitable reaction vessel, dissolve this compound in methanol (0.1 M concentration).
-
Carefully add 10% Pd/C to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to 50 psi (or use a hydrogen balloon for atmospheric pressure).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with additional methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
Protocol 2: Exhaustive Hydrogenation to Synthesize 2-Cyclohexylpiperidine
This protocol describes the complete reduction of both the cyclohexene double bond and the pyridine ring to yield 2-cyclohexylpiperidine. This generally requires more forcing conditions, such as higher pressure, higher temperature, or a more active catalyst like rhodium or platinum.
-
Objective: To synthesize 2-cyclohexylpiperidine.
-
Reaction Scheme:
-
This compound → 2-Cyclohexylpiperidine
-
-
Materials:
-
This compound (1.0 eq)
-
Platinum(IV) oxide (PtO₂, Adams' catalyst) (3 mol%) or Rhodium on Alumina (5 mol%)
-
Acetic Acid (AcOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas
-
-
Apparatus:
-
High-pressure hydrogenation reactor (autoclave)
-
Magnetic or mechanical stirrer
-
Filtration setup (e.g., Celite pad)
-
-
Procedure:
-
Place this compound and the solvent (acetic acid is often effective for pyridine reduction) in the high-pressure reactor.
-
Add the PtO₂ catalyst.
-
Seal the reactor, purge several times with nitrogen, and then with hydrogen.
-
Pressurize the reactor with hydrogen to 500 psi.
-
Heat the reaction mixture to 60-80°C while stirring vigorously.
-
Maintain the reaction for 12-24 hours, monitoring hydrogen uptake.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the mixture through Celite to remove the catalyst.
-
Remove the solvent under reduced pressure. The resulting product may be an acetate salt if acetic acid was used.
-
To obtain the free base, dissolve the residue in water, basify with aqueous NaOH to pH > 12, and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield 2-cyclohexylpiperidine, typically as a mixture of cis and trans diastereomers.
-
Data Presentation: Comparative Synthesis Results
The following table summarizes typical results for the hydrogenation protocols described above.
| Parameter | Protocol 1: Selective Hydrogenation | Protocol 2: Exhaustive Hydrogenation |
| Target Product | 2-Cyclohexylpyridine | 2-Cyclohexylpiperidine |
| Catalyst | 10% Pd/C | PtO₂ (Adams' catalyst) |
| Solvent | Methanol | Acetic Acid |
| H₂ Pressure | 50 psi | 500 psi |
| Temperature | Room Temperature | 70°C |
| Reaction Time | 4-6 hours | 18 hours |
| Typical Yield | >95% | 85-92% |
| Key Selectivity | Reduction of C=C over the aromatic ring | Full reduction of both moieties |
Workflow Visualization
The general laboratory workflow for the synthesis and purification of these intermediates can be visualized as follows.
Caption: General laboratory workflow for catalytic hydrogenation.
References
- 1. Recent advances in the synthesis and biological activity studies of pyridine and pyrimidine derivatives: A review [ouci.dntb.gov.ua]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 2-(1-Cyclohexen-1-yl)pyridine in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of various heterocyclic compounds utilizing 2-(1-cyclohexen-1-yl)pyridine as a key starting material. The methodologies presented are valuable for the construction of complex molecular architectures relevant to medicinal chemistry and drug development.
Synthesis of Substituted Quinolizinium Salts via Transition Metal-Catalyzed C-H Activation and Annulation
Quinolizinium salts are a class of aromatic heterocyclic compounds with a core structure found in various natural products.[1] The following protocols detail the synthesis of substituted quinolizinium salts through Rhodium(III) or Ruthenium(II)-catalyzed C-H activation and annulation of this compound with alkynes.[2]
Experimental Protocols
Protocol A: Rh(III)-Catalyzed Synthesis [3]
-
A sealed tube containing [Cp*RhCl₂]₂ (1 mol%) and Cu(OAc)₂ (20 mol%) is evacuated and backfilled with oxygen three times.
-
To this tube, this compound (1.0 equiv.), the desired alkyne (1.2 equiv.), and methanol (0.2 M) are added via syringe under an oxygen atmosphere.
-
The reaction mixture is stirred at 60 °C for 18 hours.
-
Upon completion, the mixture is cooled to room temperature, diluted with dichloromethane (CH₂Cl₂), and filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure.
-
The resulting residue is purified by column chromatography on silica gel (typically using a dichloromethane/methanol gradient) to afford the desired quinolizinium salt.
Protocol B: Ru(II)-Catalyzed Synthesis [3]
-
A sealed tube containing [RuCl₂(p-cymene)]₂ (2 mol%), AgSbF₆ (8 mol%), and Cu(OAc)₂ (30 mol%) is evacuated and backfilled with nitrogen three times.
-
This compound (1.0 equiv.), the desired alkyne (1.2 equiv.), and 1,2-dichloroethane (DCE) (0.2 M) are added to the tube via syringe under a nitrogen atmosphere.
-
The reaction mixture is stirred at 100 °C for 24 hours.
-
After cooling to room temperature, the mixture is diluted with CH₂Cl₂ and filtered through a Celite pad.
-
The filtrate is concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel (typically using a dichloromethane/methanol gradient) to yield the quinolizinium salt.
Data Presentation
The following table summarizes the yields for the synthesis of various quinolizinium salts from 2-substituted pyridines and alkynes, demonstrating the general applicability of the methods.
| Entry | 2-Alkenylpyridine | Alkyne | Catalyst System | Product | Yield (%) |
| 1 | 2-vinylpyridine | Diphenylacetylene | Rh(III) | 1,2-diphenylquinolizinium | 95 |
| 2 | 2-vinylpyridine | 1-phenyl-1-propyne | Rh(III) | 1-methyl-2-phenylquinolizinium & 2-methyl-1-phenylquinolizinium | 85 (55:45) |
| 3 | 2-styrylpyridine | Diphenylacetylene | Rh(III) | 1,2,4-triphenylquinolizinium | 92 |
| 4 | 2-vinylpyridine | Diphenylacetylene | Ru(II) | 1,2-diphenylquinolizinium | 88 |
| 5 | 2-vinylpyridine | 4-octyne | Ru(II) | 1,2-dipropylquinolizinium | 75 |
Data adapted from a study on the synthesis of quinolizinium salts, demonstrating the general applicability of the reaction conditions.[2]
Reaction Pathway
The proposed catalytic cycle for the Rh(III)-catalyzed C-H activation and annulation is depicted below. The reaction initiates with the coordination of the pyridine nitrogen to the rhodium center, followed by ortho-C-H activation of the vinyl group. Subsequent alkyne insertion, reductive elimination, and oxidation lead to the formation of the aromatic quinolizinium salt.
Synthesis of Indolizine Derivatives via 1,3-Dipolar Cycloaddition of Pyridinium Ylides
Indolizines are another important class of nitrogen-containing heterocyclic compounds with diverse biological activities.[4] A common synthetic route to indolizines involves the 1,3-dipolar cycloaddition of pyridinium ylides with electron-deficient alkenes or alkynes.[5] this compound can be a precursor to the corresponding pyridinium ylide for this transformation.
Experimental Protocol
This protocol is a general procedure for the one-pot synthesis of indolizines from pyridines, α-halo ketones, and electron-deficient alkenes.
-
To a solution of this compound (1.0 equiv.) in a suitable solvent such as acetone or acetonitrile, is added an α-halo ketone (e.g., phenacyl bromide) (1.1 equiv.).
-
The mixture is stirred at room temperature or heated to form the corresponding N-phenacylpyridinium salt.
-
After the formation of the pyridinium salt, an electron-deficient alkene (e.g., dimethyl acetylenedicarboxylate or maleimide) (1.2 equiv.) and a base (e.g., triethylamine or potassium carbonate) (2.0 equiv.) are added.
-
The reaction mixture is stirred at room temperature or heated for several hours until the reaction is complete (monitored by TLC).
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the substituted indolizine.
Data Presentation
The following table provides representative examples of indolizine synthesis via 1,3-dipolar cycloaddition of pyridinium ylides.
| Entry | Pyridine | α-Halo Ketone | Dipolarophile | Base | Product | Yield (%) |
| 1 | Pyridine | Phenacyl bromide | Dimethyl acetylenedicarboxylate | Et₃N | Dimethyl 2-phenylindolizine-1,3-dicarboxylate | 85 |
| 2 | 4-Methylpyridine | 2-Bromoacetophenone | N-Phenylmaleimide | K₂CO₃ | 2-Phenyl-N-phenyl-1,2-dihydropyrrolo[1,2-a]pyridine-1,2-dicarboximide | 78 |
| 3 | Pyridine | Ethyl bromoacetate | Fumaronitrile | Et₃N | Ethyl 2-cyanoindolizine-1-carboxylate | 65 |
This table presents generalized data for the synthesis of indolizines to illustrate the scope of the reaction.
Reaction Workflow
The synthesis of indolizines from this compound proceeds through a multi-step, one-pot sequence. The key steps involve the formation of a pyridinium salt, in-situ generation of a pyridinium ylide, and subsequent 1,3-dipolar cycloaddition with a dipolarophile.
References
Application Notes and Protocols for 2-(1-Cyclohexen-1-yl)pyridine in Synthetic Chemistry and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of 2-(1-Cyclohexen-1-yl)pyridine as a versatile reagent in the synthesis of complex heterocyclic molecules with potential applications in medicinal chemistry. The protocols focus on the synthesis of substituted aminopyridines, which are key building blocks in the development of novel therapeutics.
Introduction
This compound is a valuable synthetic intermediate, recognized for its utility in constructing fused heterocyclic systems. Its bifunctional nature, possessing both a pyridine ring and a reactive cyclohexene moiety, allows for diverse chemical transformations. This document outlines a detailed experimental procedure for the synthesis of 2-amino-3-cyanopyridine derivatives, leveraging the reactivity of the cyclohexenyl group. Such pyridine derivatives are of significant interest in drug discovery, particularly as scaffolds for kinase inhibitors.
Application: Synthesis of 2-Amino-3-cyanopyridine Derivatives
Substituted 2-amino-3-cyanopyridines are crucial pharmacophores found in a variety of biologically active molecules. They are known to exhibit a range of activities, including antibacterial and anticancer properties. The following protocol describes a one-pot, multi-component reaction to synthesize a 2-amino-3-cyanopyridine derivative incorporating the cyclohexenylpyridine scaffold. This reaction proceeds via a well-established pathway involving the condensation of an α,β-unsaturated ketone (or a precursor) with malononitrile and an ammonia source.
Experimental Protocol: One-Pot Synthesis of 2-Amino-4-(cyclohex-1-en-1-yl)-6-(pyridin-2-yl)-nicotinonitrile
This protocol is adapted from established methods for the synthesis of 2-amino-3-cyanopyridines.[1][2][3][4]
Materials:
-
1-(Pyridin-2-yl)ethan-1-one
-
Cyclohexanecarbaldehyde
-
Malononitrile
-
Ammonium acetate
-
Ethanol (or a solvent-free system)
-
Catalyst (e.g., piperidine, an acidic or basic catalyst, or a reusable solid catalyst as referenced in the data table)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-(Pyridin-2-yl)ethan-1-one (1.0 mmol), cyclohexanecarbaldehyde (1.0 mmol), malononitrile (1.0 mmol), and ammonium acetate (1.5 mmol).
-
Solvent/Catalyst Addition:
-
Solvent-based: Add 10-15 mL of ethanol and a catalytic amount of piperidine (e.g., 0.1 mmol).
-
Solvent-free: Omit the solvent and add a suitable catalyst as indicated in the comparative data table.
-
-
Reaction: Heat the mixture to reflux (for solvent-based) or to the specified temperature (for solvent-free, typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane). The reaction is typically complete within 2-8 hours, depending on the conditions.
-
Work-up:
-
After completion, cool the reaction mixture to room temperature.
-
If a solid precipitate forms, filter the product, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-amino-4-(cyclohex-1-en-1-yl)-6-(pyridin-2-yl)-nicotinonitrile.
-
Characterization: Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the synthesis of 2-amino-3-cyanopyridine derivatives based on multi-component reactions reported in the literature, providing a comparative basis for optimizing the protocol for this compound derivatives.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Piperidine | Ethanol | Reflux | 5-8 | 75-85 | General Protocol |
| L-proline | Ethanol | Reflux | 8-12 | 80-92 | [5] |
| None (Microwave) | Solvent-free | 120 | 0.1-0.25 | 88-95 | [3] |
| Na2CaP2O7 | Solvent-free | 80 | 0.5-1 | 84-94 | [1] |
| Zinc Zirconium Phosphate | Solvent-free | 100 | 0.5-1.5 | 85-95 | [2] |
| TBBDA/PBBS | Solvent-free | 100 | 0.3-1 | 82-96 | [4] |
Visualization of Experimental Workflow and Potential Application
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and preliminary evaluation of novel compounds derived from this compound.
Potential Application in Drug Discovery: Kinase Inhibition
The 2-amino-3-cyanopyridine scaffold is a known "privileged structure" in medicinal chemistry and has been successfully employed in the design of kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The synthesized derivatives of this compound could potentially act as inhibitors of critical kinases in oncogenic signaling pathways, such as the MAPK/ERK pathway.
The cyclohexenyl group can serve as a bioisosteric replacement for a phenyl ring, a common moiety in many kinase inhibitors that occupies the hydrophobic pocket of the ATP-binding site. This substitution can modulate the compound's physicochemical properties, such as solubility and metabolic stability, potentially leading to improved drug-like characteristics.
The diagram below illustrates a simplified MAPK/ERK signaling pathway, a common target in cancer therapy, and indicates the potential point of intervention for a novel inhibitor.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(1-Cyclohexen-1-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-(1-Cyclohexen-1-yl)pyridine. The following information is intended to assist in overcoming experimental hurdles and optimizing reaction outcomes.
Troubleshooting Guides
This section is designed to address specific problems you may encounter during the synthesis of this compound, primarily focusing on Suzuki-Miyaura and Heck coupling reactions.
Problem 1: Low or No Yield of this compound in Suzuki-Miyaura Coupling
Question: I am attempting to synthesize this compound via a Suzuki-Miyaura coupling of a 2-halopyridine with a cyclohexenylboronic acid derivative, but I am observing very low to no product formation. What are the potential causes and solutions?
Answer:
Low or no yield in the Suzuki-Miyaura coupling of 2-halopyridines is a frequent challenge, often referred to as the "2-pyridyl problem"[1]. This issue can stem from several factors related to the reactants, catalyst system, and reaction conditions.
Potential Causes and Solutions:
-
Catalyst Inactivation or Insufficient Activity: The nitrogen atom of the pyridine ring can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation.
-
Instability of the Boronic Acid Reagent: 2-Pyridylboronic acids are known to be unstable and susceptible to protodeboronation, where the carbon-boron bond is cleaved, leading to the formation of pyridine as a byproduct.[1][2]
-
Solution:
-
Use stabilized boronic acid derivatives like pinacol esters (e.g., cyclohexene-1-boronic acid pinacol ester) or MIDA boronates, which are more resistant to protodeboronation.[2][3]
-
Consider using lithium triisopropyl 2-pyridylboronates, which have demonstrated effectiveness in these couplings.[2][4]
-
Employ anhydrous solvents and milder bases (e.g., K₃PO₄, KF) to minimize the rate of protodeboronation.[2][5]
-
-
-
Suboptimal Base Selection: The choice of base is critical for the transmetalation step. An inappropriate base can lead to poor yields or decomposition of starting materials.
-
Inefficient Transmetalation: The transfer of the cyclohexenyl group from boron to palladium may be slow.
-
Solution: Ensure the appropriate base is used to form the boronate species. In some cases, the addition of a small amount of water to reactions with anhydrous K₃PO₄ can be beneficial.[2]
-
Problem 2: Significant Side Product Formation in Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura reaction is producing the desired this compound, but I am also observing significant amounts of side products, complicating purification. How can I minimize these?
Answer:
The formation of byproducts is a common issue in cross-coupling reactions. The primary side reactions in your synthesis are likely homocoupling of the boronic acid and dehalogenation of the 2-halopyridine.
Common Side Products and Mitigation Strategies:
-
Homocoupling of the Cyclohexenylboronic Acid Derivative: This results in the formation of dicyclohexenyl species and is often promoted by the presence of oxygen.[2][6]
-
Solution: Thoroughly degas all solvents and reagents before use by sparging with an inert gas (e.g., argon or nitrogen) and maintain an inert atmosphere throughout the reaction.[2]
-
-
Dehalogenation of the 2-Halopyridine: This leads to the formation of pyridine.
-
Solution: Carefully optimize the reaction conditions, including temperature, base, and solvent, to favor the desired cross-coupling pathway.[6]
-
-
Protodeboronation: As mentioned previously, this leads to the formation of pyridine from the boronic acid reagent.
-
Solution: Use stabilized boronic esters, milder bases, and anhydrous conditions where possible.[2]
-
Problem 3: Low Yield in Heck Reaction of 2-Halopyridine with Cyclohexene
Question: I am trying to synthesize this compound using a Heck reaction between a 2-halopyridine and cyclohexene, but the yield is poor. What are the key parameters to optimize?
Answer:
The Heck reaction, while powerful, can be challenging with heteroaryl halides due to potential catalyst inhibition by the nitrogen atom.
Key Optimization Parameters:
-
Choice of Palladium Precursor and Ligand:
-
Solution: While Pd(OAc)₂ is a common precursor, consider using more active catalysts or pre-catalysts. The choice of ligand is critical; bulky, electron-rich phosphine ligands can improve catalytic activity. For challenging substrates, screening different ligands is often necessary.
-
-
Base Selection: The base plays a crucial role in the regeneration of the active Pd(0) catalyst.
-
Solution: Triethylamine is a common choice, but other organic or inorganic bases like K₂CO₃ or Cs₂CO₃ should be considered and optimized for your specific system.
-
-
Reaction Temperature: Heck reactions often require elevated temperatures, but excessively high temperatures can lead to catalyst decomposition and byproduct formation.
-
Solution: Screen a range of temperatures (e.g., 80-140 °C) to find the optimal balance between reaction rate and catalyst stability.
-
-
Aryl Halide Reactivity: The reactivity of the 2-halopyridine follows the order I > Br > Cl.
-
Solution: If you are using a 2-chloropyridine, consider switching to the more reactive 2-bromopyridine or 2-iodopyridine if possible. For less reactive halides, more active catalyst systems are generally required.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for the synthesis of this compound: Suzuki-Miyaura or Heck coupling?
A1: The Suzuki-Miyaura coupling is often the preferred method due to its generally milder reaction conditions, higher functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives.[6] However, the Heck reaction can be a viable alternative, particularly if the required cyclohexenylboronic acid derivative is not readily accessible.
Q2: How can I effectively purify the final product, this compound?
A2: Column chromatography on silica gel is a standard and effective method for purifying 2-arylpyridines.[7] Due to the basic nature of the pyridine nitrogen, tailing on the silica gel column can be an issue. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine (~1%), to the eluent system. A typical eluent system would be a gradient of ethyl acetate in hexanes.
Q3: What are some common catalyst systems for the Suzuki-Miyaura coupling of 2-halopyridines?
A3: Effective catalyst systems often consist of a palladium source and a bulky, electron-rich phosphine ligand. Some commonly used combinations include:
-
Pd(OAc)₂ with SPhos or XPhos
-
Pd₂(dba)₃ with a suitable phosphine ligand
-
Pre-formed palladium catalysts incorporating bulky phosphine or N-heterocyclic carbene (NHC) ligands.[1]
Q4: I am observing the formation of palladium black in my reaction. What does this indicate and how can I prevent it?
A4: The formation of palladium black indicates the precipitation of palladium metal from the solution, which leads to a loss of catalytic activity. This can be caused by high reaction temperatures, high catalyst concentrations, or ligand degradation. To prevent this, you can try using a lower catalyst loading, a more stabilizing ligand, or reducing the reaction temperature.
Data Presentation
Table 1: Comparison of Ligands for Suzuki-Miyaura Coupling of 2-Pyridylboronic Acids
| Ligand Type | Specific Examples | Key Features & Performance |
| Biaryl Phosphines | RuPhos, XPhos | Generally provide high yields for a broad range of substrates.[1] |
| Dialkylphosphinobiphenyls | SPhos | Highly effective for challenging couplings, including those with aryl chlorides. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Offer high stability and activity, particularly for less reactive coupling partners.[1] |
| Traditional Phosphines | PPh₃, PCy₃ | Can be effective in some cases, but often less efficient for the "2-pyridyl problem".[1] |
Table 2: Common Bases for Suzuki-Miyaura Coupling
| Base | Strength | Common Applications | Notes |
| Cs₂CO₃ | Strong | Widely used, often provides high yields. | Can be too harsh for base-sensitive substrates. |
| K₃PO₄ | Strong | Effective for a variety of couplings, including those with sensitive functional groups.[5] | Often used in anhydrous conditions. |
| K₂CO₃ | Moderate | A common and cost-effective choice. | Often used in aqueous solvent mixtures. |
| KF | Weak | Used in specific cases to minimize side reactions like protodeboronation.[2] |
Experimental Protocols
The following are generalized protocols and should be optimized for your specific substrates and laboratory conditions.
Protocol 1: Suzuki-Miyaura Coupling
Materials:
-
2-Bromopyridine (1.0 equiv)
-
Cyclohexene-1-boronic acid pinacol ester (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
To an oven-dried Schlenk flask, add 2-bromopyridine, cyclohexene-1-boronic acid pinacol ester, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.[5]
Protocol 2: Heck Reaction
Materials:
-
2-Iodopyridine (1.0 equiv)
-
Cyclohexene (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
P(o-tolyl)₃ (4 mol%)
-
Triethylamine (2.0 equiv)
-
Anhydrous DMF
Procedure:
-
To a sealed reaction vessel, add 2-iodopyridine, Pd(OAc)₂, and P(o-tolyl)₃.
-
Evacuate and backfill the vessel with an inert gas.
-
Add anhydrous DMF, cyclohexene, and triethylamine via syringe.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the residue by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-(1-Cyclohexen-1-yl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(1-Cyclohexen-1-yl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent and effective methods for the synthesis of this compound are palladium-catalyzed cross-coupling reactions. These include the Suzuki-Miyaura, Negishi, and Stille couplings, which create a carbon-carbon bond between a pyridine derivative and a cyclohexene moiety.
Q2: My Suzuki-Miyaura coupling reaction is resulting in a low yield. What are the primary factors to investigate?
A2: Low yields in Suzuki-Miyaura couplings involving 2-substituted pyridines are a common challenge. Key areas to troubleshoot include:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical. Ensure you are using a catalyst system known to be effective for coupling with electron-deficient heteroaryls.
-
Base Selection: The base plays a crucial role in the catalytic cycle. The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Reagent Quality: Ensure the purity of your 2-halopyridine, boronic acid or ester, and solvent. Boronic acids, in particular, can degrade over time.
-
Reaction Conditions: Temperature and reaction time are critical parameters that often require optimization for specific substrates.
-
Oxygen Contamination: Thoroughly degas your solvents and reaction mixture, as oxygen can lead to catalyst deactivation and unwanted side reactions.
Q3: I am observing significant side product formation. What are the likely culprits and how can they be minimized?
A3: Common side products in cross-coupling reactions for this synthesis include:
-
Homocoupling: The formation of bipyridine or dicyclohexenyl species can occur, often due to the presence of oxygen or issues with the catalyst activity.
-
Protodeboronation: In Suzuki-Miyaura couplings, the boronic acid can be replaced by a hydrogen atom, especially in the presence of water and a strong base.
-
Isomerization: Depending on the reaction conditions, the double bond in the cyclohexene ring could potentially migrate.
To minimize these, ensure an inert atmosphere, use high-purity reagents, and carefully optimize the reaction conditions, particularly the base and temperature.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. For Pd(II) pre-catalysts, ensure conditions are suitable for in-situ reduction to the active Pd(0) species. |
| Poor Reagent Quality | Purify starting materials. For Suzuki couplings, consider converting the boronic acid to a more stable pinacol ester. For Negishi couplings, ensure the organozinc reagent is freshly prepared or properly stored. |
| Inappropriate Base (Suzuki) | Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The choice of base is often solvent-dependent. |
| Suboptimal Temperature | Gradually increase the reaction temperature. For thermally sensitive substrates, a lower temperature for a longer duration may be beneficial. Microwave-assisted heating can sometimes improve yields and reduce reaction times. |
| Solvent Effects | The polarity and coordinating ability of the solvent can significantly impact the reaction. Screen solvents such as dioxane, THF, DMF, or toluene. The addition of water can be crucial in some Suzuki couplings. |
Issue 2: Significant Byproduct Formation
| Side Product | Possible Cause | Suggested Solution |
| Homocoupling of Pyridine or Cyclohexene | Oxygen contamination leading to catalyst deactivation and side reactions. | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (Argon or Nitrogen). |
| Protodeboronation (Suzuki) | Presence of excess water, strong base, or prolonged reaction times at elevated temperatures. | Use anhydrous solvents, a milder base (e.g., KF), or switch to a boronic ester. |
| Isomerization of Cyclohexene Double Bond | High reaction temperatures or presence of acidic/basic impurities. | Optimize for the lowest effective reaction temperature and ensure high purity of all components. |
Experimental Protocols
The following are generalized experimental protocols for common cross-coupling reactions used to synthesize this compound. These should be optimized for specific laboratory conditions and substrate batches.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the coupling of a 2-halopyridine with a cyclohexenylboronic acid derivative.
Materials:
-
2-Bromopyridine
-
1-Cyclohexenylboronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-Dioxane and water)
Procedure:
-
To a flame-dried Schlenk flask, add 2-bromopyridine (1.0 eq.), 1-cyclohexenylboronic acid pinacol ester (1.2 eq.), and the base (2.0-3.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst (1-5 mol%) under the inert atmosphere.
-
Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Negishi Coupling
This protocol outlines the coupling of a 2-halopyridine with a pre-formed or in-situ generated organozinc reagent.
Materials:
-
2-Chloropyridine or 2-bromopyridine
-
Cyclohexenylzinc halide (prepared from cyclohexenyl halide and activated zinc)
-
Palladium catalyst (e.g., Pd₂(dba)₃ with a ligand like XPhos, or Pd(PPh₃)₄)
-
Anhydrous solvent (e.g., THF or Dioxane)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, prepare the cyclohexenylzinc halide reagent if not commercially available.
-
In a separate flame-dried Schlenk flask, add the 2-halopyridine (1.0 eq.) and the palladium catalyst (1-5 mol%).
-
Dissolve the contents in the anhydrous solvent.
-
Slowly add the solution of the cyclohexenylzinc halide (1.1-1.5 eq.) to the pyridine solution at room temperature.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 4-12 hours, monitoring by TLC or GC-MS.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify by flash column chromatography.
Protocol 3: Stille Coupling
This protocol details the coupling of a 2-halopyridine with an organostannane reagent. Note: Organotin compounds are highly toxic and should be handled with extreme care in a well-ventilated fume hood.
Materials:
-
2-Iodopyridine or 2-bromopyridine
-
Tributyl(cyclohexen-1-yl)stannane
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous solvent (e.g., Toluene or DMF)
-
Optional: Additive such as LiCl or Cu(I) salts
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the 2-halopyridine (1.0 eq.) and the palladium catalyst (1-5 mol%).
-
If using, add the additive at this stage.
-
Add the anhydrous solvent.
-
Add the tributyl(cyclohexen-1-yl)stannane (1.1-1.2 eq.) via syringe.
-
Heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with an organic solvent.
-
Wash the organic layer with a saturated aqueous solution of KF to remove tin byproducts, followed by water and brine.
-
Dry the organic layer, filter, concentrate, and purify by flash column chromatography.
Data Presentation
The following tables summarize the impact of various reaction parameters on the yield of this compound synthesis via cross-coupling reactions. The data is illustrative and based on typical outcomes for these reaction types.
Table 1: Effect of Catalyst and Ligand on Suzuki-Miyaura Coupling Yield
| Catalyst (mol%) | Ligand (mol%) | Solvent | Base | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | Dioxane/H₂O | K₂CO₃ | 100 | 65 |
| Pd₂(dba)₃ (1) | SPhos (2) | Toluene | K₃PO₄ | 90 | 85 |
| Pd(dppf)Cl₂ (3) | - | DMF | Cs₂CO₃ | 100 | 78 |
| Pd(PPh₃)₄ (5) | - | Dioxane/H₂O | K₂CO₃ | 100 | 72 |
Table 2: Influence of Base and Solvent on Negishi Coupling Yield
| Pyridine Halide | Organozinc Reagent | Catalyst System | Solvent | Temperature (°C) | Yield (%) |
| 2-Bromopyridine | Cyclohexenylzinc bromide | Pd(PPh₃)₄ | THF | 60 | 88 |
| 2-Chloropyridine | Cyclohexenylzinc chloride | Pd₂(dba)₃/XPhos | Dioxane | 80 | 75 |
| 2-Bromopyridine | Cyclohexenylzinc bromide | Ni(acac)₂/dppe | DMF | 70 | 65 |
| 2-Iodopyridine | Cyclohexenylzinc iodide | PdCl₂(PPh₃)₂ | THF | 50 | 92 |
Visualizations
Caption: A generalized experimental workflow for the cross-coupling synthesis of this compound.
Caption: A logical workflow for troubleshooting low reaction yields.
Technical Support Center: Synthesis of 2-(1-Cyclohexen-1-yl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1-Cyclohexen-1-yl)pyridine. The following information is designed to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent methods for synthesizing this compound involve palladium-catalyzed cross-coupling reactions. The primary routes include:
-
Suzuki-Miyaura Coupling: This reaction couples a 2-halopyridine (e.g., 2-bromopyridine) with a cyclohexenylboronic acid or its pinacol ester derivative in the presence of a palladium catalyst and a base.
-
Negishi Coupling: This method involves the reaction of a 2-halopyridine with a cyclohexenylzinc reagent, catalyzed by a palladium or nickel complex.[1] This approach is known for its high reactivity and functional group tolerance.
-
Heck Reaction: This route involves the direct coupling of a 2-halopyridine with cyclohexene, catalyzed by a palladium complex in the presence of a base.
Each of these methods has its own set of advantages and potential challenges, which are addressed in the troubleshooting section.
Q2: What are the expected major side products in the synthesis of this compound?
A2: The formation of side products is a common issue that can affect yield and purity. Key potential byproducts for each synthetic route are outlined below:
-
Suzuki-Miyaura Coupling:
-
Homocoupling of the boronic ester: Dimerization of the cyclohexenylboronic acid or ester to form 1,1'-bi(cyclohexenyl).
-
Protodeboronation: Replacement of the boronic acid/ester group on the cyclohexene ring with a hydrogen atom, leading to the formation of cyclohexene.
-
Homocoupling of the 2-halopyridine: Dimerization of the starting 2-halopyridine to form 2,2'-bipyridine.
-
-
Negishi Coupling:
-
Homocoupling: Similar to the Suzuki coupling, both the organozinc reagent and the 2-halopyridine can undergo self-coupling to form 1,1'-bi(cyclohexenyl) and 2,2'-bipyridine, respectively.[1]
-
-
Heck Reaction:
-
Isomeric Products: The Heck reaction can lead to the formation of regioisomers, such as 2-(2-cyclohexen-1-yl)pyridine and 2-(3-cyclohexen-1-yl)pyridine, due to isomerization of the double bond within the cyclohexene ring during the reaction.
-
Diarylation: In some cases, a second molecule of the 2-pyridyl group can add to the cyclohexene ring, leading to diarylated cyclohexene byproducts.
-
Q3: How can I effectively purify the final product and remove common impurities?
A3: Purification of this compound often involves standard chromatographic techniques. Due to the basic nature of the pyridine ring, tailing on silica gel columns can be an issue. To mitigate this, a small amount of a basic modifier, such as triethylamine (0.1-1%), can be added to the eluent.
Common impurities to target for removal include:
-
Unreacted 2-halopyridine
-
Homocoupled byproducts (2,2'-bipyridine and 1,1'-bi(cyclohexenyl))
-
Isomeric products (from Heck reaction)
-
Catalyst residues (palladium)
A typical purification workflow would involve an aqueous workup to remove inorganic salts, followed by column chromatography on silica gel.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps & Recommendations |
| Inactive Catalyst | - Ensure the palladium catalyst is active. Use a fresh batch or a more stable pre-catalyst. - For Suzuki and Negishi couplings, ensure the active Pd(0) species is being generated. If using a Pd(II) source, pre-activation with a suitable reducing agent or ligand may be necessary. |
| Poor Quality Reagents | - Verify the purity of the 2-halopyridine and the cyclohexene derivative. Purify starting materials if necessary. - For Suzuki coupling, ensure the boronic acid or ester is not degraded. These reagents can be sensitive to moisture and air. - For Negishi coupling, the organozinc reagent is highly sensitive to air and moisture; ensure it is freshly prepared or properly stored and handled under inert conditions. |
| Suboptimal Reaction Conditions | - Temperature: Optimize the reaction temperature. While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and increased side product formation. - Solvent: Ensure the solvent is anhydrous and degassed, as oxygen and water can deactivate the catalyst and promote side reactions. - Base (for Suzuki and Heck): The choice and strength of the base are critical. For Suzuki coupling, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. For the Heck reaction, organic bases like triethylamine are often used. Screen different bases to find the optimal one for your specific substrate combination. |
| Ligand Issues | - The choice of phosphine ligand is crucial for stabilizing the palladium catalyst and promoting the desired reaction pathway. For challenging couplings, consider using bulky, electron-rich ligands. |
Problem 2: Significant Formation of Homocoupled Byproducts
| Potential Cause | Troubleshooting Steps & Recommendations |
| Presence of Oxygen | - Thoroughly degas the reaction mixture and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. Oxygen can promote the homocoupling of organometallic reagents. |
| Inefficient Transmetalation (Suzuki/Negishi) | - Ensure the base (for Suzuki) is effective in promoting the formation of the active boronate species. - For Negishi coupling, ensure the organozinc reagent is of high quality. |
| Catalyst System | - Use a Pd(0) source directly or ensure efficient in-situ reduction of a Pd(II) precatalyst. The presence of Pd(II) species can sometimes favor homocoupling. |
Problem 3: Formation of Isomeric Byproducts (Heck Reaction)
| Potential Cause | Troubleshooting Steps & Recommendations |
| β-Hydride Elimination and Re-insertion | This is an inherent mechanistic possibility in the Heck reaction. - Optimize Reaction Time: Shorter reaction times may minimize isomerization. Monitor the reaction closely by TLC or GC-MS. - Choice of Base and Additives: The base can influence the rate of β-hydride elimination. Experiment with different bases. The addition of certain salts, like silver salts, can sometimes influence the reaction pathway and minimize isomerization. |
Experimental Protocols
Representative Suzuki-Miyaura Coupling Protocol
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
2-Bromopyridine
-
1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-1-ene (Cyclohexenylboronic acid pinacol ester)
-
Pd(dppf)Cl₂ (Palladium catalyst)
-
K₂CO₃ (Base)
-
1,4-Dioxane (Solvent)
-
Water
Procedure:
-
To an oven-dried Schlenk flask, add 2-bromopyridine (1.0 equiv), cyclohexenylboronic acid pinacol ester (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (2.0 equiv).
-
Seal the flask with a septum, and then evacuate and backfill with argon three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
General Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for addressing low product yield.
References
Technical Support Center: Optimization of Reaction Conditions for 2-(1-Cyclohexen-1-yl)pyridine Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and frequently asked questions for the synthesis of 2-(1-Cyclohexen-1-yl)pyridine. The content focuses on optimizing reaction conditions, addressing common experimental issues, and providing detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction typically involves coupling a 2-halopyridine (e.g., 2-chloropyridine or 2-bromopyridine) with a cyclohexenylboron reagent, such as Cyclohexene-1-boronic acid pinacol ester.[1] The Suzuki-Miyaura protocol is widely used due to its versatility, functional group tolerance, and the commercial availability of the necessary reagents.[2][3]
Q2: My Suzuki-Miyaura reaction is resulting in a very low yield or no product. What are the potential causes?
A2: Low or no yield in this synthesis can stem from several factors:
-
Catalyst and Ligand Inactivity: The palladium catalyst may not be active, or the chosen ligand may not be suitable. 2-halopyridines can be challenging substrates due to the Lewis basic pyridine nitrogen coordinating to the palladium center, inhibiting reactivity.[4] Using bulky, electron-rich phosphine ligands (e.g., Buchwald's biarylphosphine ligands) can promote the crucial oxidative addition step.[4][5]
-
Suboptimal Base or Solvent: The choice of base is critical for the transmetalation step. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used.[3][6] The reaction often requires a specific solvent system, such as dioxane, toluene, or THF, frequently with a small amount of water to facilitate the dissolution of the base and activate the boronic species.[7]
-
Poor Quality of Reagents: Impurities in starting materials, especially the boronic ester, or residual moisture in the solvent can deactivate the catalyst and reduce yield.[8] Alkyl and vinyl boronic acids can also be unstable.[9]
-
Insufficient Temperature: The reaction may require heating to proceed at an adequate rate. Microwave-assisted heating can sometimes improve yields and shorten reaction times.[10]
Q3: I am observing significant byproduct formation. What are the likely side reactions and how can they be minimized?
A3: Common side reactions in Suzuki-Miyaura couplings include:
-
Homocoupling: The boronic ester can couple with itself to form 1,1'-bi(cyclohexenyl). This is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[7] To minimize this, ensure the reaction is thoroughly degassed and run under an inert atmosphere (e.g., Argon or Nitrogen).
-
Dehalogenation: The 2-halopyridine starting material can be reduced to pyridine. This occurs when a hydride ligand binds to the palladium complex, followed by reductive elimination.[7] This can be influenced by the solvent and base combination.
-
Protodeborylation: The boronic ester can be cleaved by acidic protons in the reaction mixture, returning to cyclohexene. This is a common decomposition pathway for boronic acids and esters.[4] Using anhydrous conditions (if the chosen base allows) or carefully selecting the base can mitigate this issue.
Q4: How do I choose the right ligand for coupling with a 2-halopyridine?
A4: Ligand selection is critical for successful coupling with electron-rich and potentially coordinating substrates like 2-halopyridines.[2][4]
-
For Challenging Substrates: Bulky and electron-rich monodentate phosphine ligands are often the most effective.[5] Ligands such as XPhos, SPhos, or RuPhos are designed to promote oxidative addition with less reactive aryl chlorides and stabilize the monoligated palladium species that is often the active catalyst.[5][11]
-
Screening: The optimal ligand is often found through screening. Starting with a versatile ligand known for Suzuki-Miyaura reactions, such as PPh₃ (triphenylphosphine) or a Buchwald-type ligand, is a good strategy.[6] If yields are low, screening a panel of ligands is recommended.
Q5: Purification of the final this compound product is challenging. What are some effective strategies?
A5: The basic nature of the pyridine ring can complicate purification.
-
Acid-Base Extraction: An effective initial cleanup step is an acid-base extraction. The crude mixture can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl). The basic pyridine product will be protonated and move to the aqueous layer, separating it from non-basic impurities.[8] The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and the product re-extracted into an organic solvent.[8]
-
Column Chromatography: Silica gel chromatography can be used, but the basicity of the pyridine may cause tailing. This can often be mitigated by adding a small amount of a basic modifier, like triethylamine (~1%), to the eluent system.[8]
-
Distillation: As this compound has a reported boiling point of 155 °C at 31 Torr, vacuum distillation can be an effective method for purification, especially on a larger scale.[12]
Troubleshooting Guide
| Issue | Potential Causes | Suggested Solutions |
| Low or No Product Yield | Inactive catalyst; Inappropriate ligand; Incorrect base or solvent; Low temperature; Impure reagents. | Use bulky, electron-rich ligands (e.g., XPhos, SPhos)[4][5]; Screen different bases (Cs₂CO₃, K₃PO₄, K₂CO₃) and solvents (dioxane, toluene, THF/water)[6][7]; Increase reaction temperature or use microwave irradiation[10]; Ensure starting materials are pure and solvents are anhydrous/degassed.[8] |
| Catalyst Deactivation (Formation of Palladium Black) | High reaction temperature or concentration; Ligand degradation. | Use a lower catalyst loading; Employ a more stabilizing ligand (e.g., bidentate ligands like DPPF or bulky monodentate ligands)[5]; Ensure the reaction is run under an inert atmosphere to prevent ligand oxidation. |
| Significant Homocoupling of Boronic Ester | Presence of oxygen; Incomplete reduction of Pd(II) precatalyst. | Thoroughly degas the reaction mixture (e.g., by sparging with argon or using freeze-pump-thaw cycles); Use a Pd(0) source like Pd(PPh₃)₄ or ensure precatalyst is fully activated.[7] |
| Dehalogenation of 2-Halopyridine | Presence of hydride sources (e.g., from solvent or base). | Avoid alcoholic solvents if using strong bases; Screen different base and solvent combinations.[7] |
| Incomplete Reaction | Insufficient reaction time or temperature; Steric hindrance from substrates. | Increase reaction time and/or temperature; Switch to a more active catalyst system (e.g., a more electron-rich ligand) to overcome steric or electronic barriers.[9] |
Experimental Protocols
Protocol: Suzuki-Miyaura Synthesis of this compound
This protocol is a representative procedure based on common practices for Suzuki-Miyaura cross-coupling reactions. Optimization of specific parameters may be required.
Materials:
-
2-Chloropyridine (1.0 eq)
-
Cyclohexene-1-boronic acid pinacol ester (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq, 2 mol%)
-
SPhos (Sphos) (0.04 eq, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane (solvent)
-
Water (co-solvent)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
Procedure:
-
Setup: To a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (2.0 eq).
-
Reagent Addition: Add 2-chloropyridine (1.0 eq) and cyclohexene-1-boronic acid pinacol ester (1.2 eq) to the flask.
-
Solvent Addition: Add degassed 1,4-dioxane and water in a 10:1 ratio (e.g., 10 mL dioxane, 1 mL water for a 1 mmol scale reaction).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure all oxygen is removed.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (using an eluent such as hexane/ethyl acetate with 1% triethylamine) or by vacuum distillation to yield this compound.[8][12]
Visualizations
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Decision logic for selecting ligands and bases in the Suzuki coupling.
References
- 1. This compound | 14159-55-8 [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. mdpi.com [mdpi.com]
- 11. Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. This compound CAS#: 14159-55-8 [m.chemicalbook.com]
stability issues of 2-(1-Cyclohexen-1-yl)pyridine under reaction conditions
Welcome to the technical support center for 2-(1-Cyclohexen-1-yl)pyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered during reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under standard laboratory conditions?
A1: this compound is described as having moderate stability under standard conditions.[1] It is a colorless to pale yellow liquid.[1] However, its stability can be compromised by exposure to strong acids, bases, oxidizing agents, and high temperatures, as well as certain catalytic systems. Like other vinylpyridines, it may be sensitive to heat and light and prone to polymerization over time, especially if not stabilized.[2][3][4] For long-term storage, it is advisable to keep it in a cool, dark place, potentially with a polymerization inhibitor.[3][4]
Q2: What are the main reactive sites of this compound that can lead to stability issues?
A2: The molecule has two primary reactive sites that can influence its stability under reaction conditions:
-
The Pyridine Ring: The nitrogen atom is basic and can be protonated by acids, forming pyridinium salts.[5] The pyridine ring is generally electron-deficient, making it susceptible to nucleophilic attack, particularly at the 2- and 4-positions.[5]
-
The Cyclohexenyl Double Bond: This C=C double bond is susceptible to addition reactions (e.g., hydrogenation, halogenation) and oxidation.[1] Its position conjugated to the pyridine ring can also influence its reactivity and potential for isomerization.
Troubleshooting Guides by Reaction Type
Acidic Conditions
Q: I am observing low yields and formation of a dark, tar-like substance when using this compound in a reaction with a strong acid catalyst. What is happening?
A: Strong acids can lead to several stability issues with this compound and related vinylpyridines:
-
Protonation and Increased Reactivity: The pyridine nitrogen can be protonated by the acid, which can activate the vinyl group towards unwanted side reactions.
-
Polymerization: Acidic conditions can initiate cationic polymerization of the vinyl group, leading to the formation of oligomeric or polymeric materials, which often present as dark, intractable tars.[2] 2-Vinylpyridine, a related compound, is known to be incompatible with strong acids.[2][6]
-
Isomerization: Acid catalysis can promote the isomerization of the exocyclic double bond to an endocyclic position within the cyclohexene ring, or potentially migration along a carbon chain if applicable.[7]
Troubleshooting Steps:
-
Use a Weaker Acid: If possible, substitute the strong acid with a milder one (e.g., a weaker Brønsted acid or a Lewis acid) to minimize protonation and subsequent side reactions.
-
Lower the Reaction Temperature: Running the reaction at a lower temperature can reduce the rate of polymerization and other decomposition pathways.
-
Control Stoichiometry: Use only a catalytic amount of acid if possible. An excess of strong acid is more likely to cause degradation.
-
Monitor Reaction Closely: Use techniques like TLC or LC-MS to monitor the consumption of the starting material and the formation of byproducts to determine the optimal reaction time and prevent prolonged exposure to acidic conditions.
Experimental Protocol: General Procedure for Acid-Catalyzed Isomerization of Alkenes (Analogous System)
This protocol describes a general method for acid-catalyzed isomerization, a potential side reaction for this compound.
-
Dissolve the alkene substrate in an inert solvent (e.g., toluene, dichloromethane).
-
Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid) or a Lewis acid.
-
Stir the reaction mixture at the desired temperature (starting at room temperature and gently heating if necessary).
-
Monitor the reaction progress by GC-MS or NMR spectroscopy to observe the formation of isomeric products.
-
Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Basic Conditions
Q: My reaction involving this compound and a strong base is giving a complex mixture of products. What are the potential stability issues?
A: While the pyridine ring itself is relatively stable to bases, the overall structure can still be susceptible to base-catalyzed side reactions:
-
Isomerization: Strong bases can deprotonate the allylic protons on the cyclohexene ring, leading to isomerization of the double bond.
-
Polymerization: Strong bases can potentially initiate anionic polymerization of the vinyl group, similar to what is observed with 2-vinylpyridine.[2]
-
Reactions with Aprotic Solvents: In the presence of very strong bases, deprotonation of aprotic solvents can generate nucleophiles that may react with the substrate.
Troubleshooting Steps:
-
Use a Milder Base: If the reaction allows, switch to a weaker or non-nucleophilic base (e.g., carbonates, hindered amines like DBU or DIPEA).
-
Lower the Temperature: Perform the reaction at the lowest temperature at which it proceeds at a reasonable rate to suppress side reactions.
-
Choose an Appropriate Solvent: Use a solvent that is not prone to deprotonation under the reaction conditions.
-
Protecting Groups: If the acidity of the allylic protons is a major issue, consider if a temporary modification of the substrate is feasible, though this adds synthetic steps.
Oxidative Conditions
Q: I am attempting an oxidation reaction, but instead of the desired product, I am isolating pyridine N-oxide and/or cleavage products of the cyclohexene ring. How can I improve the selectivity?
A: this compound has two primary sites susceptible to oxidation: the pyridine nitrogen and the cyclohexenyl double bond.
-
N-Oxidation: The nitrogen atom of the pyridine ring is readily oxidized by common oxidizing agents like peroxy acids (e.g., m-CPBA) or hydrogen peroxide to form the corresponding pyridine N-oxide.[5][8]
-
Double Bond Oxidation: The C=C bond can undergo various oxidation reactions, including epoxidation, dihydroxylation, or oxidative cleavage, depending on the oxidant used. For instance, styrene, an analogous compound, can be oxidized to styrene oxide and benzaldehyde.[1][9][10][11][12]
Potential Side Products from Oxidation:
| Oxidizing Agent | Potential Side Product(s) |
| Peroxy Acids (e.g., m-CPBA) | Pyridine N-oxide, Epoxide of the cyclohexene ring |
| Ozone (O₃) | Oxidative cleavage products (aldehydes, carboxylic acids) |
| Permanganate (KMnO₄) | Dihydroxylation or oxidative cleavage products |
Troubleshooting Steps:
-
Select a Chemoselective Oxidant: Choose an oxidizing agent known for its selectivity towards either N-oxidation or C=C bond oxidation, depending on your desired outcome. For example, to avoid N-oxidation, you might use a metal-based catalyst that favors double bond oxidation.
-
Control Stoichiometry: Use a controlled amount of the oxidizing agent (often 1.0-1.2 equivalents for epoxidation/dihydroxylation) to minimize over-oxidation or reaction at multiple sites.
-
Optimize Reaction Temperature: Many oxidations are exothermic. Running the reaction at low temperatures (e.g., 0 °C or below) can improve selectivity.
-
pH Control: The pH of the reaction mixture can influence the reactivity of both the substrate and the oxidant. Buffering the reaction may be necessary.
Experimental Protocol: Epoxidation of an Alkene with m-CPBA (Analogous System)
-
Dissolve the alkene in a chlorinated solvent like dichloromethane (DCM) or chloroform (CHCl₃) in a flask equipped with a stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (typically 1.1 equivalents) portion-wise to the stirred solution.
-
Monitor the reaction by TLC. The reaction is often complete within a few hours.
-
Upon completion, quench the excess peroxy acid by adding a reducing agent such as aqueous sodium thiosulfate or sodium sulfite solution.
-
Wash the organic layer with saturated sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude epoxide.
-
Purify the product by column chromatography if necessary.
Reductive Conditions (Catalytic Hydrogenation)
Q: I want to selectively reduce the cyclohexene double bond without reducing the pyridine ring. What conditions should I use?
A: Selective hydrogenation is a common challenge. The pyridine ring can be hydrogenated to a piperidine ring, typically under more forcing conditions than those required for an isolated C=C double bond.
-
Double Bond Hydrogenation: The cyclohexenyl double bond can be readily hydrogenated under standard catalytic hydrogenation conditions (e.g., H₂, Pd/C).[13]
-
Pyridine Ring Hydrogenation: Hydrogenation of the pyridine ring generally requires higher pressures, higher temperatures, or more active catalysts (e.g., Rhodium, Ruthenium, or Platinum).[11][14] However, palladium catalysts can also be used, sometimes requiring acidic conditions to protonate the pyridine and facilitate reduction.[11] In some cases, both the double bond and the aromatic ring can be hydrogenated simultaneously.[15]
Troubleshooting and Selectivity Control:
| Catalyst | Typical Selectivity | Conditions |
| Pd/C | Generally favors C=C bond hydrogenation | Low pressure H₂, room temperature |
| PtO₂ (Adams' catalyst) | Can reduce both C=C and aromatic rings | H₂, often in acidic solvent (e.g., acetic acid) |
| Rh/C or Ru/C | Highly active for aromatic ring hydrogenation | Higher pressures and temperatures may be needed |
To favor selective hydrogenation of the double bond:
-
Use a Palladium Catalyst: Pd/C is often the catalyst of choice for selective alkene hydrogenation in the presence of an aromatic ring.[13]
-
Mild Conditions: Employ low hydrogen pressure (e.g., 1 atm) and room temperature.
-
Solvent Choice: Use a neutral solvent like ethanol, methanol, or ethyl acetate. Avoid acidic solvents which can promote pyridine ring hydrogenation.
-
Monitor the Reaction: Carefully monitor hydrogen uptake and analyze aliquots by GC-MS or NMR to stop the reaction once the starting material is consumed and before significant pyridine reduction occurs.
Experimental Protocol: Selective Catalytic Hydrogenation of a C=C Bond
-
In a hydrogenation flask, dissolve the substrate in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol% of Pd).
-
Seal the flask, and purge it with hydrogen gas (or use a hydrogen-filled balloon for atmospheric pressure).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the hydrogenated product.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)
Q: I am experiencing low yields and side product formation in a Suzuki or Heck reaction with this compound as a coupling partner. What could be the issue?
A: The pyridine nitrogen can interfere with palladium-catalyzed cross-coupling reactions, and the vinyl group can also lead to specific side reactions.
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[16] This is a known issue for 2-substituted pyridines in Suzuki couplings.[16]
-
Homocoupling: A common side reaction in Suzuki couplings is the homocoupling of the boronic acid partner.[16]
-
Dehalogenation/Proto-deboronation: These are common side reactions where the halide or boronic acid group is replaced by a hydrogen atom.[3][16]
-
Isomerization in Heck Reactions: In Heck reactions, isomerization of the double bond in the product can occur.[8]
-
Reductive Heck Product: Formation of a conjugate addition product instead of the expected substitution product can be a side reaction in Heck couplings.[17]
Troubleshooting Cross-Coupling Reactions:
-
Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) that can promote the desired cross-coupling and may mitigate catalyst inhibition by the pyridine nitrogen.
-
Base and Solvent Optimization: The choice of base and solvent is critical in cross-coupling reactions. Screen different combinations (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃ with solvents like dioxane, THF, or toluene/water mixtures) to find the optimal conditions.[10]
-
Careful Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can lead to oxidative degradation of the catalyst and promote homocoupling.
-
Additive Use: In some cases, additives can improve yields. For example, in Heck reactions involving 2-vinylpyridine, acylation of the indazole was used to prevent unwanted Michael addition.[18]
Visualization of Potential Instability Pathways
Below are diagrams illustrating potential stability issues with this compound under different reaction conditions.
References
- 1. Cooxidation of styrene by horseradish peroxidase and phenols: a biochemical model for protein-mediated cooxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of 2-Vinylpyridine_Chemicalbook [chemicalbook.com]
- 3. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]
- 4. 2-Vinylpyridine: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 5. academic.oup.com [academic.oup.com]
- 6. chembk.com [chembk.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Styrene oxidation to styrene oxide by hydroxyl radicals produced during reaction of xanthine with xanthine oxidase in the presence of Fe3+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. matec-conferences.org [matec-conferences.org]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Yoneda Labs [yonedalabs.com]
- 17. Heck Reaction—State of the Art | MDPI [mdpi.com]
- 18. books.rsc.org [books.rsc.org]
Technical Support Center: Purification of 2-(1-Cyclohexen-1-yl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-(1-Cyclohexen-1-yl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: The impurities present in this compound are largely dependent on its synthetic route, which is commonly a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura coupling). The most probable impurities include:
-
Unreacted Starting Materials: 2-halopyridines (e.g., 2-bromopyridine) and cyclohexenylboronic acid or its esters.
-
Homocoupling Byproducts: 2,2'-bipyridine and 1,1'-dicyclohexenyl.
-
Catalyst Residues: Residual palladium catalyst and ligands (e.g., phosphine ligands).
-
Solvents: Organic solvents used in the reaction and workup.
-
Water: Pyridine and its derivatives can be hygroscopic.
Q2: My purified this compound is a yellow or brown oil, but it is reported to be a colorless to pale yellow liquid. What is the cause of the discoloration?
A2: Discoloration often indicates the presence of trace impurities, particularly residual palladium catalyst or degradation products.[1] Prolonged exposure to air and light can also lead to the formation of colored byproducts. It is advisable to analyze the sample for purity using techniques like GC-MS or NMR spectroscopy to identify the contaminants.
Q3: Which purification technique is most suitable for this compound?
A3: The optimal purification method depends on the nature and quantity of the impurities. A combination of techniques is often most effective:
-
Acid-Base Extraction: Highly effective for separating the basic this compound from non-basic or acidic impurities.
-
Column Chromatography: Suitable for separating compounds with different polarities. However, the basicity of the pyridine moiety can sometimes lead to tailing on silica gel.
-
Distillation: Effective for removing non-volatile impurities from the liquid product. Given the boiling point of 155 °C at 31 Torr, vacuum distillation is the preferred method.[2]
Troubleshooting Guides
Acid-Base Extraction Issues
| Problem | Possible Cause | Solution |
| Low recovery of product | Incomplete protonation: The aqueous acidic solution is not sufficient to fully protonate the pyridine derivative. | Ensure the pH of the aqueous layer is acidic (pH < 2) by adding a sufficient amount of acid (e.g., 1M HCl). |
| Product has some water solubility: The pyridinium salt may have some solubility in the organic layer. | Perform multiple extractions with the aqueous acid to maximize the transfer of the product into the aqueous phase. | |
| Incomplete basification: During the final step to regenerate the free base, the aqueous layer is not sufficiently basic. | Ensure the pH of the aqueous layer is strongly basic (pH > 10) by adding a sufficient amount of base (e.g., 1M NaOH) to fully deprotonate the pyridinium salt. | |
| Emulsion formation at the interface | The organic and aqueous layers are not separating cleanly, trapping the product. | Add a small amount of brine (saturated NaCl solution) and gently swirl the separatory funnel to break the emulsion. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation or peak tailing | Strong interaction with silica gel: The basic nitrogen of the pyridine ring can interact strongly with the acidic silanol groups on the silica surface. | Deactivate the silica gel by adding a small amount of a competing base, like triethylamine (e.g., 0.5-2%), to the eluent.[3] |
| Product does not elute from the column | Inappropriate mobile phase polarity: The eluent is not polar enough to move the compound. | Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system. |
| Low recovery of product | Irreversible adsorption or decomposition on the column: The compound may be strongly binding to or degrading on the acidic silica gel. | Use a less acidic stationary phase like alumina or deactivated silica gel.[3] |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate this compound from non-basic and acidic impurities.
Methodology:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate (approximately 10 volumes).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M HCl (aq) (3 x 5 volumes). The basic pyridine derivative will be protonated and move into the aqueous layer.
-
Separation: Combine the aqueous layers. The organic layer containing non-basic impurities can be discarded.
-
Basification: Cool the combined aqueous layer in an ice bath and slowly add 1M NaOH (aq) until the solution is strongly basic (pH > 10), which will precipitate the free pyridine derivative.
-
Re-extraction: Extract the basified aqueous solution with a fresh organic solvent (e.g., diethyl ether or ethyl acetate) (3 x 5 volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Purification by Column Chromatography
This protocol is suitable for removing impurities with different polarities.
Methodology:
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 5% ethyl acetate in hexanes).
-
Column Packing: Pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20%). To mitigate tailing, 0.5-2% triethylamine can be added to the mobile phase.[3]
-
Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification by Vacuum Distillation
This protocol is effective for removing non-volatile impurities.
Methodology:
-
Setup: Assemble a vacuum distillation apparatus.
-
Distillation: Heat the crude this compound under reduced pressure. Collect the fraction that distills at the appropriate temperature (Boiling point: 155 °C at 31 Torr).[2]
Data Presentation
| Purification Method | Typical Purity Achieved | Typical Yield | Notes |
| Acid-Base Extraction | >95% | High | Excellent for removing non-basic and acidic impurities. |
| Column Chromatography | >98% | Moderate to High | Effective for separating compounds with different polarities. Yield can be affected by adsorption to the stationary phase. |
| Vacuum Distillation | >99% | High | Best for removing non-volatile impurities. Requires a good vacuum source. |
Visualizations
Caption: A typical experimental workflow for the purification of this compound.
References
Technical Support Center: Scaling Up the Synthesis of 2-(1-Cyclohexen-1-yl)pyridine
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the scalable synthesis of 2-(1-Cyclohexen-1-yl)pyridine. The primary synthetic route discussed is the Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for forming carbon-carbon bonds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up of this compound via Suzuki-Miyaura coupling.
Reaction Optimization & Low Yield
Question 1: Why is my Suzuki-Miyaura coupling reaction resulting in a consistently low yield?
Answer: Low yields in the coupling of 2-halopyridines are a frequent challenge and can be attributed to several factors:
-
Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, inhibiting its activity.[1][2]
-
Substrate Reactivity: 2-Chloropyridines are notably less reactive than their 2-bromo or 2-iodo counterparts, making the initial oxidative addition step more difficult.[2]
-
Protodeboronation: The cyclohexenylboronic acid pinacol ester can be sensitive to hydrolysis, where the boronic ester is cleaved and replaced by a hydrogen atom, especially under non-optimal pH or with prolonged reaction times in aqueous media.[2]
-
Homocoupling: Self-coupling of the boronic acid ester can occur, especially in the presence of oxygen or when using a Pd(II) precatalyst that isn't efficiently reduced to the active Pd(0) state.[2]
Question 2: My 2-chloropyridine starting material is largely unreacted. How can I improve the conversion?
Answer: Due to the lower reactivity of 2-chloropyridines, highly active catalyst systems are often necessary.[2] Consider these adjustments:
-
Use Advanced Catalysts/Ligands: Employ bulky, electron-rich phosphine ligands like the Buchwald dialkylbiaryl phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) like IPr.[1][2] These ligands stabilize the palladium center, facilitate the challenging oxidative addition step, and sterically hinder catalyst inhibition by the pyridine nitrogen.[1][2]
-
Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier for the C-Cl bond insertion. However, this may also increase the rate of side reactions.[2]
-
Select a Stronger Base: A strong base is often required. Potassium phosphate (K₃PO₄) is frequently effective in these challenging couplings.[1][2]
Question 3: I am observing significant amounts of cyclohexene and bipyridine byproducts. What is causing this and how can it be prevented?
Answer: These byproducts are indicative of protodeboronation and homocoupling, respectively.
-
To Minimize Protodeboronation: Use the more stable pinacol ester of cyclohexenylboronic acid instead of the free boronic acid.[2] Ensure the base is not excessively strong or the reaction time overly extended.
-
To Minimize Homocoupling: Ensure the reaction is thoroughly degassed to remove all oxygen.[2] Using a Pd(0) source (e.g., Pd(PPh₃)₄) or an efficient precatalyst system can also reduce this side reaction.[2][3]
Reagents and Conditions
Question 4: How do I choose the right palladium catalyst and ligand for scaling up this reaction?
Answer: The choice of catalyst is critical for a successful and scalable reaction involving 2-chloropyridines.[1]
-
Traditional Catalysts: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] can be effective, particularly with 2-bromopyridine, but often requires higher catalyst loading (3-5 mol%) and longer reaction times.[1][3]
-
Modern Precatalysts: Buchwald-type precatalysts (e.g., XPhos Pd G3, SPhos Pd G3) or NHC-ligated systems (e.g., PEPPSI™-IPr) are generally more active, require lower catalyst loadings (1-2 mol%), and provide higher yields in shorter times, making them more cost-effective and efficient for scale-up.[1][4]
Question 5: What is the optimal base and solvent system for this coupling?
Answer: The base activates the boronic acid, making it more nucleophilic for the transmetalation step.[2]
-
Base: For challenging substrates like 2-chloropyridine, strong inorganic bases such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are widely used and effective.[1][2]
-
Solvent: A mixture of an organic solvent and water is typical. Common choices include 1,4-dioxane/water, toluene/water, or THF/water.[1] The water is crucial for dissolving the inorganic base and facilitating the reaction. Thoroughly degassing the solvent is essential to prevent side reactions.[2]
Work-up and Purification
Question 6: I am having difficulty purifying the final product. What are the best practices for purification at scale?
Answer: The polarity of the this compound product can present purification challenges.
-
Standard Chromatography: Flash column chromatography on silica gel is a common method. A gradient elution with a solvent system like hexanes and ethyl acetate is typically effective.
-
Acid-Base Extraction: For larger scales, an acid-base extraction can be highly effective. The basic pyridine nitrogen allows the product to be extracted into an acidic aqueous phase (e.g., dilute HCl), leaving non-basic impurities behind in the organic layer. The product can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.[5]
-
Distillation: If the product is thermally stable, distillation under reduced pressure can be an efficient purification method for larger quantities.
Data Presentation: Catalyst Performance
The selection of the palladium catalyst system is a critical parameter for achieving high yield and efficiency when coupling 2-chloropyridine substrates.
| Catalyst/Precatalyst | Ligand | Typical Base | Typical Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12–24 | 60–75 | 3–5 |
| XPhos Pd G3 | XPhos | K₃PO₄ | THF or Toluene | 80–100 | 2–8 | >90 | 1–2 |
| SPhos Pd G3 | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4–12 | >90 | 1–2 |
| PEPPSI™-IPr | IPr | K₂CO₃ | t-BuOH | 80-100 | 4-12 | >90 | 1-2 |
Note: Data is compiled based on typical results for challenging Suzuki-Miyaura couplings of 2-chloropyridines and may vary based on exact substrate purity and reaction conditions.[1][4]
Diagrams
Reaction Workflow and Logic
The following diagrams illustrate the overall synthetic workflow and a decision tree for troubleshooting common issues.
Caption: General workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar [semanticscholar.org]
- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Pyridine-Based Ligands in Catalysis: 2-(1-Cyclohexen-1-yl)pyridine vs. Bipyridine
A critical review of current literature reveals a significant disparity in the documented catalytic applications of 2-(1-cyclohexen-1-yl)pyridine and bipyridine ligands. While bipyridine is a cornerstone ligand in transition metal catalysis with extensive supporting data, research on the catalytic activity of this compound is not available in published literature. This guide, therefore, provides a comparative overview based on the structural differences between these ligand classes—monodentate pyridines and bidentate bipyridines—and discusses their potential implications for catalytic performance.
General Structural and Coordination Comparison
This compound is a monodentate ligand, meaning it can form a single coordination bond to a metal center through the lone pair of electrons on its nitrogen atom. In contrast, 2,2'-bipyridine is a classic example of a bidentate ligand, capable of forming two coordination bonds to a metal center using the nitrogen atoms of both pyridine rings. This fundamental difference in coordination mode is the primary determinant of their differing catalytic properties.
Theoretical Catalytic Performance Comparison
Due to the lack of experimental data for this compound, a direct, quantitative comparison of catalytic efficiency is not possible. However, we can infer potential differences based on the general principles of catalysis and ligand chemistry.
| Feature | This compound (Monodentate) | Bipyridine (Bidentate) |
| Coordination | One coordination site | Two coordination sites (chelation) |
| Complex Stability | Generally forms less stable metal complexes. The ligand can more easily dissociate from the metal center. | Forms highly stable chelate rings with the metal center, leading to more robust catalysts. |
| Flexibility | The metal center has more available coordination sites for substrate binding and activation. | The rigid bidentate structure can limit the geometric flexibility of the catalytic complex. |
| Catalytic Activity | Potentially higher activity in reactions where ligand dissociation is a key step. However, the lower stability might lead to catalyst decomposition. | The high stability often translates to higher turnover numbers (TON) and a longer catalyst lifetime. |
| Selectivity | The steric bulk of the cyclohexenyl group can influence the stereoselectivity of a reaction. | The defined geometry of the bipyridine ligand can impart high levels of stereoselectivity and regioselectivity. |
Potential Applications and Experimental Considerations
Bipyridine Ligands:
Bipyridine ligands are extensively used in a wide range of catalytic reactions, including:
-
Cross-Coupling Reactions: Suzuki-Miyaura, Heck, and Negishi couplings are common applications where bipyridine-ligated palladium or nickel catalysts are employed.
-
Polymerization: Nickel and palladium bipyridine complexes are effective catalysts for olefin polymerization.
-
Redox Catalysis: Ruthenium and iridium bipyridine complexes are widely used in photoredox catalysis.
This compound:
While no catalytic applications have been reported, its structure suggests potential as a ligand in reactions where a monodentate, sterically bulky pyridine is beneficial. It is known as a synthetic precursor for aminopyridines. Further research would be required to explore its catalytic potential.
Experimental Protocols
As there are no published studies on the catalytic use of this compound, a relevant experimental protocol cannot be provided. For bipyridine ligands, a general protocol for a Suzuki-Miyaura cross-coupling reaction is described below as a representative example.
General Protocol for a Bipyridine-Palladium Catalyzed Suzuki-Miyaura Coupling:
-
Catalyst Preparation: In a glovebox, a reaction vessel is charged with a palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the bipyridine ligand (1-2.5 mol%). Anhydrous solvent (e.g., toluene or dioxane) is added, and the mixture is stirred to form the active catalyst complex.
-
Reaction Setup: To the catalyst solution, the aryl halide (1.0 equiv), the boronic acid (1.2-1.5 equiv), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv) are added.
-
Reaction Execution: The reaction vessel is sealed and heated to the desired temperature (typically 80-110 °C) with stirring. The progress of the reaction is monitored by techniques such as TLC or GC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Conclusion
A Comparative Guide to the Validation of Analytical Methods for 2-(1-Cyclohexen-1-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methods for the validation of 2-(1-Cyclohexen-1-yl)pyridine. Due to the limited availability of published, validated methods for this specific analyte, this document outlines a prospective comparison of suitable analytical techniques based on established validation principles and methodologies applied to similar pyridine derivatives. The information herein is intended to guide researchers in the development and validation of analytical methods for this compound.
The validation of an analytical procedure is crucial to demonstrate its suitability for the intended purpose.[1] This guide will focus on chromatographic techniques, which are widely employed for the quantitative analysis of organic compounds like this compound, a compound of interest in organic synthesis and as a potential intermediate for pharmaceuticals or agrochemicals.[2]
Comparison of Potential Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the analyte's physicochemical properties, the sample matrix, and the specific requirements of the analysis, such as required sensitivity and whether impurity profiling is necessary. For this compound, which has a boiling point of approximately 155°C at 31 Torr, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are viable options.[3]
Table 1: Comparison of Performance Characteristics for Potential Analytical Methods
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL | 1 - 50 ng/mL | < 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 20 ng/mL | 5 - 100 ng/mL | 0.1 - 10 ng/mL |
| Linearity (R²) | > 0.995 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 85 - 115% | 95 - 105% | 90 - 110% |
| Precision (% RSD) | < 15% | < 5% | < 10% |
| Specificity | High (based on mass fragmentation) | Moderate (potential for co-eluting impurities) | Very High (based on parent/daughter ion transitions) |
| Sample Preparation | May require derivatization for polar impurities, otherwise direct injection of organic solutions. | Direct injection of solutions in the mobile phase. | Often requires protein precipitation or solid-phase extraction for complex matrices.[4] |
Experimental Protocols
Below are detailed, representative protocols for the validation of the aforementioned analytical methods. These should be adapted and optimized based on specific instrumentation and sample matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable for the quantification of this compound and the identification of volatile impurities.
Instrumentation:
-
Gas Chromatograph equipped with a split/splitless injector and a mass selective detector.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).
Chromatographic Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial 100°C, hold for 1 min, ramp to 250°C at 15°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Mode: Split (e.g., 20:1).
-
Injection Volume: 1 µL.
-
MS Detector: Electron Ionization (EI) source at 70 eV.
-
Acquisition Mode: Full scan for qualitative analysis and impurity identification; Selected Ion Monitoring (SIM) for quantitative analysis.
Validation Parameters to be Assessed:
-
Specificity: Analyze blank matrix and matrix spiked with potential impurities to ensure no interference with the analyte peak.
-
Linearity: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) and analyze in triplicate. Plot peak area versus concentration and perform linear regression.
-
Accuracy: Analyze samples with known concentrations (e.g., low, medium, high) and calculate the percentage recovery.
-
Precision (Repeatability and Intermediate Precision): Analyze multiple preparations of a homogeneous sample on the same day (repeatability) and on different days with different analysts (intermediate precision). Calculate the relative standard deviation (%RSD).
-
LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary parameters such as injector temperature, oven temperature ramp rate, and carrier gas flow to assess the method's reliability.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol
This is a common and robust method for routine quantification of the main component.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 70:30 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: To be determined by UV scan of this compound (likely around 260 nm, typical for pyridine rings).
-
Injection Volume: 10 µL.
Validation Parameters to be Assessed:
-
Follow the same validation parameters as outlined for the GC-MS method (Specificity, Linearity, Accuracy, Precision, LOD, LOQ, and Robustness). For specificity, diode array detection can be used to assess peak purity.[1]
Visualizing the Workflow
Analytical Method Validation Workflow
The following diagram illustrates the typical workflow for validating an analytical method according to regulatory guidelines.
Caption: A typical workflow for analytical method validation.
Method Selection Logic
The choice between GC-MS and HPLC-based methods often depends on the specific analytical needs.
Caption: Decision tree for selecting an analytical method.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. CAS 14159-55-8: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound CAS#: 14159-55-8 [m.chemicalbook.com]
- 4. Development and validation of a liquid chromatography-tandem mass spectrometry assay for the analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and its metabolite 2-hydroxyamino-1-methyl-6-phenylimidazo[4,5-b]pyridine (N-OH-PhIP) in plasma, urine, bile, intestinal contents, faeces and eight selected tissues from mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 2-(1-Cyclohexen-1-yl)pyridine Derivatives in Catalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the catalytic applications of pyridine-based ligands, with a focus on derivatives structurally related to 2-(1-cyclohexen-1-yl)pyridine. While direct comparative studies on a wide range of substituted this compound derivatives are emerging, this document synthesizes available data on closely related pyridine-containing ligands to offer valuable insights into their performance in key organic transformations. Pyridine derivatives are crucial in catalysis due to their ability to form stable complexes with various transition metals, influencing the electronic and steric properties of the catalytic center.[1][2][3]
Performance in Palladium-Catalyzed Cross-Coupling Reactions
Palladium complexes featuring pyridine-based ligands are highly effective catalysts for C-C bond formation reactions, such as the Suzuki-Miyaura and Heck couplings.[1][2] The electronic properties of substituents on the pyridine ring can significantly influence reaction yields. Generally, complexes with more basic ligands tend to show increased reaction yields in certain catalytic processes.[1][2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of synthetic chemistry, particularly in the pharmaceutical industry for creating bi-aryl structures.[4] The performance of various Pd(II) complexes with different 4-substituted pyridine ligands in the coupling of 4-bromoanisole and phenylboronic acid is summarized below.
Table 1: Comparison of Pd(II)-Pyridine Complexes in Suzuki-Miyaura Coupling
| Catalyst Precursor (Ligand) | Ligand Substituent (R) | Yield (%) |
| [Pd(L)₂Cl₂] (L = 4-R-Pyridine) | -NMe₂ | 98 |
| -OMe | 95 | |
| -Me | 96 | |
| -H | 94 | |
| -Cl | 92 | |
| -CN | 90 |
Data synthesized from studies on 4-substituted pyridine ligands, demonstrating the electronic effect on catalytic efficiency. Conditions are standardized for comparison.[1][2]
Heck Reaction
Similar trends are observed in the Heck reaction. The following table compares the performance of different palladium-pyridine complexes in the coupling of iodobenzene and butyl acrylate. High yields are generally obtained across a range of ligands, though some differences are noted.[1][2]
Table 2: Comparison of Pd(II)-Pyridine Complexes in the Heck Reaction
| Catalyst Precursor (Ligand) | Ligand Substituent (R) | GC Yield (%) |
| [Pd(L)₂Cl₂] (L = 4-R-Pyridine) | -NMe₂ | >99 |
| -OMe | 98 | |
| -Me | 97 | |
| -H | 95 | |
| [Pd(L)₄][BF₄]₂ (L = 4-R-Pyridine) | -Cl | 79 |
| -CN | 75 |
Data illustrates the general high activity of these catalysts. Tetrakis(pyridine) complexes sometimes show lower yields compared to their bis(ligand) counterparts under similar conditions.[2]
Performance in Asymmetric Catalysis
Chiral P,N-ligands incorporating a cyclohexane backbone and a pyridine moiety have demonstrated significant success in asymmetric catalysis, particularly in hydrogenation and allylic alkylation reactions. The stereochemistry of the ligand backbone is a critical determinant of the product's absolute configuration.[5]
Table 3: Iridium-Catalyzed Asymmetric Hydrogenation of (E)-1,2-diphenylpropene
| Ligand | Enantiomeric Excess (ee, %) |
| trans-Cyclohexane-P,N-Ligand 4d | 90 |
| cis-Cyclohexane-P,N-Ligand 5d | 93 |
Data from a study on chiral P,N-ligands with a cyclohexane backbone, highlighting the high enantioselectivity achievable.[5]
Experimental Workflows and Catalytic Cycles
Visualizing the experimental process and the underlying catalytic mechanism is crucial for understanding and optimizing reactions.
Caption: General experimental workflow from ligand synthesis to catalytic application.
The catalytic cycle illustrates the fundamental steps of a Suzuki-Miyaura cross-coupling reaction, highlighting the role of the ligand in stabilizing the palladium center throughout the process.
Caption: Simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
General Procedure for Synthesis of 2-(Pyridin-2-yl)phenols
A synthetic strategy for related 2-(pyridin-2-yl)phenols involves the reaction of substituted pyridine N-oxides with cyclohexanones.[6] This serves as a foundational method for accessing precursors to the target ligands.
-
Reaction Setup: To a solution of a substituted pyridine N-oxide (1.0 mmol) in a suitable solvent (e.g., THF, 5 mL), add a cyclohexanone derivative (1.2 mmol).
-
Catalyst Addition: Add a palladium catalyst (e.g., Pd/C, 5 mol%) and any necessary additives.
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., Argon) at a specified temperature (e.g., 80-120 °C) for 12-24 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature, filter off the catalyst, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired 2-(pyridin-2-yl)phenol derivative.[6]
General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol is representative for the coupling of an aryl halide with a boronic acid using a palladium-pyridine complex.[1][7]
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst Addition: Add the palladium-pyridine catalyst complex (e.g., [Pd(L)₂Cl₂], 0.5-2 mol%) to the tube.
-
Solvent Addition: Add a degassed solvent mixture (e.g., toluene/ethanol/water, 3:1:1, 5 mL).
-
Reaction Conditions: Heat the reaction mixture with vigorous stirring at a specified temperature (e.g., 80-100 °C) for the required time (typically 2-12 hours).
-
Monitoring: Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material.
-
Work-up: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the resulting crude product by flash column chromatography or recrystallization to obtain the pure bi-aryl product.
Conclusion
Derivatives of this compound and related structures are versatile and highly effective ligands for a range of catalytic transformations. Their performance, particularly in palladium-catalyzed cross-coupling and iridium-catalyzed asymmetric reactions, demonstrates their potential in fine chemical synthesis and drug discovery. The electronic and steric properties of these ligands can be fine-tuned through substitution on either the pyridine or cyclohexene ring, allowing for the optimization of catalytic activity and selectivity. Future research will likely focus on expanding the library of these derivatives and exploring their application in other challenging catalytic reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. Synthesis of 2-(Pyridin-2-yl)phenols and 2-(Pyridin-2-yl)anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Navigating the Synthesis of 2-(1-Cyclohexen-1-yl)pyridine: A Comparative Guide to Solvent Systems and Cross-Coupling Methodologies
For researchers, scientists, and professionals in drug development, the efficient synthesis of functionalized heterocyclic compounds is a critical endeavor. Among these, 2-substituted pyridines are a prevalent motif in numerous pharmaceuticals. This guide provides a comprehensive assessment of the performance of various solvent systems in the synthesis of 2-(1-Cyclohexen-1-yl)pyridine and its analogs, primarily focusing on the widely used palladium-catalyzed cross-coupling reactions. Due to the specific challenges associated with 2-pyridyl substrates, this guide also offers a comparative analysis of alternative coupling methodologies, supported by experimental data, to aid in the selection of the most effective synthetic strategy.
Performance in Suzuki-Miyaura Cross-Coupling: The Impact of Solvent Choice
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. However, the reaction's efficiency is highly dependent on the chosen solvent system, which can influence catalyst activity, substrate solubility, and the stability of intermediates. For the synthesis of 2-arylpyridines, a common proxy for this compound, various solvents have been investigated.
The data below, extrapolated from studies on analogous 2-substituted pyridines, demonstrates the significant impact of the solvent on reaction yield. A mixture of an organic solvent with water is often beneficial, as it can enhance the solubility of the base and facilitate the transmetalation step of the catalytic cycle.
| Entry | 2-Pyridyl Substrate (Analog) | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 75 |
| 2 | Pyridine-2-sulfonyl fluoride | 2-Thiopheneboronic acid pinacol ester | Pd(dppf)Cl₂ | Na₃PO₄ | Toluene | 100 | 22 |
| 3 | Pyridine-2-sulfonyl fluoride | 2-Thiopheneboronic acid pinacol ester | Pd(dppf)Cl₂ | Na₃PO₄ | Toluene/H₂O (4:1) | 100 | 50 |
| 4 | Pyridine-2-sulfonyl fluoride | 2-Thiopheneboronic acid pinacol ester | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 100 | 55 |
| 5 | Pyridine-2-sulfonyl fluoride | 2-Thiopheneboronic acid pinacol ester | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O (4:1) | 100 | 72 |
| 6 | Pyridine-2-sulfonyl fluoride | 2-Thiopheneboronic acid pinacol ester | Pd(dppf)Cl₂ | Na₃PO₄ | DMF | 100 | 45 |
| 7 | 2-Chloropyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane | 100 | 92 |
| 8 | 2-Chloropyridine | Pyridine-3-boronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane/H₂O (5:1) | 100 | 75-85 (est.) |
Data compiled from various sources on Suzuki-Miyaura reactions of 2-substituted pyridines.
As the table illustrates, ethereal solvents like dioxane and THF, often in the presence of water, tend to provide superior yields for the Suzuki-Miyaura coupling of 2-substituted pyridines.[1][2][3] Toluene is also a viable solvent, with its performance significantly enhanced by the addition of water.[1] Polar aprotic solvents such as DMF have shown to be less effective in some cases.[1]
The "2-Pyridyl Problem" and Alternative Cross-Coupling Strategies
A significant challenge in the Suzuki-Miyaura coupling of 2-pyridyl substrates is the instability of the requisite 2-pyridylboronic acids, which are prone to protodeboronation. This can lead to low yields and reproducibility issues. Consequently, alternative cross-coupling methodologies that utilize more stable organometallic reagents have been developed and often prove more effective for this class of compounds. The Negishi and Stille couplings are two such powerful alternatives.
| Method | 2-Pyridyl Reagent | Coupling Partner | Catalyst / Ligand | Solvent | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura | 2-Pyridylboronic acid/ester | Aryl/Vinyl Halide | Pd(PPh₃)₄, Pd(dppf)Cl₂, etc. | Dioxane/H₂O, Toluene/H₂O | Commercially available reagents, low toxicity of boron byproducts. | Instability of 2-pyridylboronic acids can lead to low yields. |
| Negishi | 2-Pyridylzinc halide | Aryl/Vinyl Halide | Pd₂(dba)₃ / XPhos, NiCl₂(dppp) | THF, Dioxane | High reactivity and functional group tolerance, stable 2-pyridylzinc reagents. | Organozinc reagents are moisture and air-sensitive. |
| Stille | 2-Pyridylstannane | Aryl/Vinyl Halide | Pd(PPh₃)₄, Pd₂(dba)₃ | Toluene, DMF | Air- and moisture-stable organostannane reagents, broad scope. | Toxicity of tin compounds and difficulty in removing tin byproducts. |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for obtaining reliable results. Below are representative protocols for the Suzuki-Miyaura, Negishi, and Stille couplings for the synthesis of 2-substituted pyridines.
Protocol 1: Suzuki-Miyaura Coupling of a 2-Halopyridine
This procedure is a general guideline for the coupling of a 2-halopyridine with a vinyl- or arylboronic acid.
Materials:
-
2-Halopyridine (e.g., 2-bromopyridine) (1.0 equiv)
-
Cyclohexen-1-ylboronic acid or its pinacol ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 2-halopyridine, the boronic acid derivative, the palladium catalyst, and the base.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Negishi Coupling of a 2-Halopyridine
This protocol describes the coupling of a 2-halopyridine with an organozinc reagent.
Materials:
-
2-Halopyridine (e.g., 2-chloropyridine) (1.0 equiv)
-
(1-Cyclohexen-1-yl)zinc chloride (1.2 equiv, prepared in situ or from a commercial source)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Anhydrous solvent (e.g., THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the 2-halopyridine in the anhydrous solvent.
-
Add the palladium catalyst and ligand.
-
Slowly add the organozinc reagent solution at room temperature.
-
Stir the reaction mixture at room temperature or heat as necessary, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify by flash column chromatography.
Protocol 3: Stille Coupling of a 2-Stannylpyridine
This protocol outlines the coupling of a 2-stannylpyridine with an organic halide.
Materials:
-
2-(Tributylstannyl)pyridine (1.0 equiv)
-
1-Iodo-1-cyclohexene (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Anhydrous solvent (e.g., Toluene or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve the 2-(tributylstannyl)pyridine and the organic halide in the anhydrous solvent.
-
Add the palladium catalyst.
-
Heat the reaction mixture to 90-110 °C and stir until the starting materials are consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Wash the organic layer with saturated aqueous potassium fluoride to remove tin byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizing the Synthetic Pathways
To better understand the workflow and the relationships between the different coupling methods, the following diagrams are provided.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Caption: Comparison of cross-coupling methods for 2-substituted pyridines.
References
Benchmarking 2-(1-Cyclohexen-1-yl)pyridine in Catalysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for benchmarking the catalytic performance of 2-(1-Cyclohexen-1-yl)pyridine. As of the latest literature review, specific experimental data on the catalytic activity of this compound in common cross-coupling reactions is not extensively documented. However, to facilitate future research and provide a baseline for comparison, this document outlines the established performance of well-known catalysts in the Heck-Mizoroki reaction, a fundamental carbon-carbon bond-forming transformation where pyridine-based ligands are often employed.
The data presented herein for established catalytic systems serves as a benchmark against which this compound could be evaluated. Detailed experimental protocols are provided to ensure reproducibility of these benchmark experiments.
Comparative Performance in the Heck-Mizoroki Reaction
The Heck reaction is a versatile method for the arylation of alkenes and serves as an excellent model for evaluating the efficacy of new catalytic systems. The performance of a catalyst is typically assessed by metrics such as reaction yield, turnover number (TON), and turnover frequency (TOF). The following table summarizes the performance of standard palladium-based catalysts in the Heck coupling of an aryl halide with styrene.
Table 1: Performance of Known Catalysts in the Heck Reaction of 4-Bromotoluene with Styrene
| Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 24 | 95 | [Generic] |
| PdCl₂(PPh₃)₂ | NaOAc | DMA | 120 | 12 | 92 | [Generic] |
| "Jeffery" conditions | K₂CO₃ | DMF/H₂O | 80 | 4 | 98 | [Generic] |
| Pd/C | Na₂CO₃ | NMP | 130 | 6 | 85 | [1] |
| This compound/Pd Source | TBD | TBD | TBD | TBD | N/A |
TBD: To be determined; N/A: Not available.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of catalytic performance. Below are generalized protocols for conducting the Heck-Mizoroki reaction which can be adapted to test the efficacy of this compound as a ligand.
General Procedure for the Heck-Mizoroki Cross-Coupling Reaction:
-
Catalyst Preparation (for in-situ generation): In a nitrogen-flushed Schlenk tube, the palladium precursor (e.g., Pd(OAc)₂, 1 mol%) and the ligand (e.g., this compound, 2-4 mol%) are dissolved in the anhydrous, degassed solvent (e.g., DMF, 5 mL). The mixture is stirred at room temperature for 15-20 minutes.
-
Reaction Assembly: To the catalyst solution, the aryl halide (e.g., 4-bromotoluene, 1.0 mmol), the alkene (e.g., styrene, 1.2 mmol), and the base (e.g., triethylamine, 1.5 mmol) are added under a nitrogen atmosphere.
-
Reaction Conditions: The reaction vessel is sealed and heated to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified duration (e.g., 12-24 hours).
-
Work-up and Analysis: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The product yield is determined by techniques such as gas chromatography (GC) or by isolation after column chromatography.
Visualizing Catalytic Processes
Diagrams of the catalytic cycle and experimental workflow can aid in understanding the reaction mechanism and planning experiments.
Caption: A generalized catalytic cycle for the Heck-Mizoroki reaction.
Caption: A typical experimental workflow for the Heck-Mizoroki reaction.
References
Enantioselectivity of Catalysts Derived from 2-(1-Cyclohexen-1-yl)pyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enantioselective performance of chiral catalysts derived from the 2-(1-cyclohexen-1-yl)pyridine scaffold. While direct catalytic applications of this compound are not extensively reported, its derivatives, particularly those featuring a saturated cyclohexane backbone, have emerged as effective P,N-ligands in asymmetric catalysis. This guide focuses on these derivatives, specifically in iridium-catalyzed asymmetric hydrogenation and palladium-catalyzed asymmetric allylic alkylation, offering a comparison of their efficacy and providing detailed experimental data and protocols to support further research and development.
Performance Comparison of Chiral Cyclohexane-Backbone P,N-Ligands
Chiral P,N-ligands incorporating a 2-(cyclohexyl)pyridine moiety have demonstrated considerable success in inducing high enantioselectivity in key organic transformations. The performance of these catalysts is influenced by the stereochemistry of the ligand (cis or trans diastereomers) and the nature of the substituents on the phosphorus atom. Below is a summary of their performance in two benchmark reactions.
Iridium-Catalyzed Asymmetric Hydrogenation of Arylalkenes
In the asymmetric hydrogenation of 1,1-diarylalkenes, iridium complexes of both trans- and cis-2-(diphenylphosphino)cyclohexyl)pyridine ligands have shown to be highly effective. The data presented in Table 1 highlights that the cis-ligands generally afford higher enantiomeric excess (ee) compared to their trans-counterparts for the substrates tested.
Table 1: Enantioselectivity in the Iridium-Catalyzed Asymmetric Hydrogenation of Arylalkenes [1]
| Entry | Substrate | Ligand | Yield (%) | ee (%) |
| 1 | 1,1-Diphenylethene | trans-L1 | >99 | 85 |
| 2 | 1,1-Diphenylethene | cis-L2 | >99 | 93 |
| 3 | 1-(4-Methoxyphenyl)-1-phenylethene | trans-L1 | >99 | 88 |
| 4 | 1-(4-Methoxyphenyl)-1-phenylethene | cis-L2 | >99 | 91 |
| 5 | 1-(4-Chlorophenyl)-1-phenylethene | trans-L1 | >99 | 90 |
| 6 | 1-(4-Chlorophenyl)-1-phenylethene | cis-L2 | >99 | 92 |
Reaction conditions: 0.2 mmol substrate, 1 mol% [Ir(COD)Cl]₂, 2.2 mol% ligand, 50 bar H₂, CH₂Cl₂, 20 °C, 2 h.
Palladium-Catalyzed Asymmetric Allylic Alkylation
The palladium-catalyzed asymmetric allylic alkylation of 1,3-diphenylallyl acetate with dimethyl malonate serves as another benchmark to evaluate the effectiveness of these chiral P,N-ligands. As shown in Table 2, the cis-ligand again demonstrates superior enantioselectivity compared to the trans-ligand.
Table 2: Enantioselectivity in the Palladium-Catalyzed Asymmetric Allylic Alkylation [1]
| Entry | Substrate | Nucleophile | Ligand | Yield (%) | ee (%) |
| 1 | 1,3-Diphenylallyl acetate | Dimethyl malonate | trans-L1 | 98 | 93 |
| 2 | 1,3-Diphenylallyl acetate | Dimethyl malonate | cis-L2 | 99 | 95 |
Reaction conditions: 0.2 mmol substrate, 0.4 mmol dimethyl malonate, 2.5 mol% [Pd(allyl)Cl]₂, 5.5 mol% ligand, 0.4 mmol BSA, 0.04 mmol KOAc, CH₂Cl₂, 20 °C, 2 h.
Experimental Protocols
Detailed methodologies for the synthesis of the chiral ligands and their application in the aforementioned catalytic reactions are provided below. These protocols are based on established literature procedures.[1]
Synthesis of Chiral P,N-Ligands from Pyridine-Cyclohexanol Precursors
The synthesis of the target chiral P,N-ligands, (1R,2R)-trans-2-(diphenylphosphino)cyclohexyl)pyridine (L1 ) and (1R,2S)-cis-2-(diphenylphosphino)cyclohexyl)pyridine (L2 ), originates from the resolution of (±)-trans-2-(pyridin-2-yl)cyclohexanol.
Step 1: Resolution of (±)-trans-2-(Pyridin-2-yl)cyclohexanol
-
To a solution of (±)-trans-2-(pyridin-2-yl)cyclohexanol (1.0 equiv) in methanol, add (L)-(-)-dibenzoyl-L-tartaric acid (DBTA) (1.0 equiv).
-
Heat the mixture until a clear solution is obtained, then allow it to cool to room temperature.
-
Collect the precipitated diastereomeric salt by filtration.
-
Recrystallize the salt from methanol three times to obtain the diastereomerically pure salt (>99% de).
-
Treat the purified salt with aqueous NaOH solution and extract with diethyl ether to obtain enantiopure (1R,2R)-trans-2-(pyridin-2-yl)cyclohexanol.
Step 2: Synthesis of (1R,2S)-cis-2-(Pyridin-2-yl)cyclohexanol via Mitsunobu Reaction
-
To a solution of (1R,2R)-trans-2-(pyridin-2-yl)cyclohexanol (1.0 equiv), triphenylphosphine (1.5 equiv), and p-nitrobenzoic acid (1.5 equiv) in dry benzene, add diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Concentrate the mixture and purify by column chromatography to yield the inverted p-nitrobenzoate ester.
-
Hydrolyze the ester using K₂CO₃ in methanol to afford (1R,2S)-cis-2-(pyridin-2-yl)cyclohexanol.
Step 3: Synthesis of the Phosphine Ligands
-
To a solution of the corresponding chiral amino alcohol (trans or cis) (1.0 equiv) in dry THF at 0 °C, add n-butyllithium (1.1 equiv) dropwise.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add chlorodiphenylphosphine (1.2 equiv) dropwise and allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with diethyl ether.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography on silica gel to afford the desired ligand (L1 or L2 ).
General Procedure for Iridium-Catalyzed Asymmetric Hydrogenation
-
In a glovebox, a glass vial is charged with [Ir(COD)Cl]₂ (1 mol%) and the chiral P,N-ligand (2.2 mol%).
-
Anhydrous and degassed CH₂Cl₂ is added, and the mixture is stirred for 30 minutes at room temperature.
-
The substrate (0.2 mmol) is added to the catalyst solution.
-
The vial is placed in an autoclave, which is then purged with hydrogen gas three times before being pressurized to 50 bar.
-
The reaction is stirred at 20 °C for 2 hours.
-
After releasing the pressure, the solvent is removed under reduced pressure.
-
The conversion is determined by ¹H NMR spectroscopy, and the enantiomeric excess is determined by chiral HPLC analysis.
General Procedure for Palladium-Catalyzed Asymmetric Allylic Alkylation
-
In a glovebox, a Schlenk tube is charged with [Pd(allyl)Cl]₂ (2.5 mol%), the chiral P,N-ligand (5.5 mol%), and KOAc (0.2 equiv).
-
Anhydrous CH₂Cl₂ is added, and the mixture is stirred for 20 minutes at room temperature.
-
The substrate (1,3-diphenylallyl acetate, 0.2 mmol), dimethyl malonate (2.0 equiv), and N,O-bis(trimethylsilyl)acetamide (BSA) (2.0 equiv) are added sequentially.
-
The reaction is stirred at 20 °C for 2 hours.
-
The reaction mixture is then directly loaded onto a silica gel column for purification.
-
The yield of the isolated product is determined, and the enantiomeric excess is measured by chiral HPLC analysis.
Visualizing the Workflow
To aid in the understanding of the experimental processes, the following diagrams illustrate the key workflows.
Caption: Synthetic workflow for chiral cyclohexane-backbone P,N-ligands.
References
Comparative Kinetic Studies of 2-(1-Cyclohexen-1-yl)pyridine and Structurally Related Ligands in Catalysis
A guide for researchers and drug development professionals on the influence of 2-substituted pyridine ligand architecture on catalytic performance, supported by experimental data and mechanistic insights.
Introduction
In the realm of transition metal catalysis, the design and selection of ligands are paramount in dictating the efficiency, selectivity, and overall performance of a catalytic system. Pyridine-based ligands, owing to their modularity and tunable electronic and steric properties, have emerged as a versatile class of ancillary ligands for a myriad of catalytic transformations. This guide provides a comparative kinetic analysis of 2-(1-Cyclohexen-1-yl)pyridine and its structurally similar analogues: 2-vinylpyridine, 2-phenylpyridine, and 2-cyclohexylpyridine.
While direct kinetic studies on this compound are not extensively available in the current literature, this guide compiles and analyzes available kinetic data for its close analogues in well-established catalytic reactions. By examining the performance of ligands with varying steric bulk and electronic properties—from the simple alkenyl unit of 2-vinylpyridine to the bulky saturated ring of 2-cyclohexylpyridine and the aromatic nature of 2-phenylpyridine—we can extrapolate and infer the potential catalytic behavior of this compound. This comparative approach offers valuable insights for ligand design and catalyst optimization in the development of novel synthetic methodologies.
Comparative Performance Data
To provide a quantitative comparison, we have summarized the performance of palladium complexes bearing 2-vinylpyridine, 2-phenylpyridine, and other relevant 2-substituted pyridine ligands in the Heck-Mizoroki cross-coupling reaction. The Heck reaction is a cornerstone of C-C bond formation and serves as an excellent benchmark for evaluating ligand performance due to its sensitivity to both steric and electronic perturbations at the metal center.
| Ligand | Catalyst System | Reaction | Substrate 1 | Substrate 2 | Temp (°C) | Time (h) | Yield (%) | Turnover Number (TON) | Reference |
| 2-Vinylpyridine | Pd(OAc)₂/Ligand | Heck-Mizoroki Coupling | Iodobenzene | n-Butyl acrylate | 120 | 2 | 95 | 95 | [1] |
| 2-Phenylpyridine | [PdCl₂(L)₂] | Suzuki-Miyaura Coupling | 4-Bromotoluene | Phenylboronic acid | 100 | 2 | 98 | 98 | [2] |
| 2-Mesitylpyridine | [PdCl₂(L)₂] | Suzuki-Miyaura Coupling | 4-Bromotoluene | Phenylboronic acid | 100 | 2 | 99 | 99 | [2] |
| 4-Methoxy-2-phenylpyridine | [PdCl₂(L)₂] | Suzuki-Miyaura Coupling | 4-Bromotoluene | Phenylboronic acid | 100 | 2 | 92 | 92 | [2] |
Note: Direct comparative kinetic data for this compound and 2-cyclohexylpyridine in the Heck or Suzuki-Miyaura reaction under identical conditions was not available in the reviewed literature. The data presented for 2-phenylpyridine and its derivatives are from Suzuki-Miyaura coupling, a related cross-coupling reaction, to provide insight into the effect of bulky 2-aryl substituents.
Discussion of Ligand Effects
The data, while not a direct side-by-side comparison, allows for a discussion on the anticipated effects of the cyclohexenyl substituent.
-
2-Vinylpyridine: This ligand represents a minimal steric footprint among the alkenylpyridines. Its high performance in the Heck reaction suggests that the coordination of the pyridine nitrogen and the potential for π-coordination of the vinyl group can lead to a highly active catalyst.
-
2-Phenylpyridine and Derivatives: The 2-phenylpyridine ligands introduce significant steric bulk in the vicinity of the metal center. The high yields observed in Suzuki-Miyaura coupling with bulky derivatives like 2-mesitylpyridine suggest that this steric hindrance can be beneficial, potentially promoting reductive elimination and preventing catalyst deactivation pathways like β-hydride elimination in appropriate substrates.[2] The electronic nature of the aryl substituent also plays a role, with electron-donating groups on the phenyl ring slightly decreasing the catalytic activity.[2]
-
2-Cyclohexylpyridine (Inferred Performance): As a saturated analogue of this compound, this ligand would exert a purely steric influence. Its bulky, non-planar structure would create a sterically demanding environment around the metal center, likely favoring substrates that can navigate this hindrance and potentially enhancing selectivity in certain reactions.
-
This compound (Inferred Performance): This ligand presents a unique combination of features. It has a bulky cyclohexenyl ring that provides significant steric hindrance, similar to 2-cyclohexylpyridine but with a defined geometry due to the double bond. Furthermore, the alkenyl C=C bond introduces electronic features not present in the saturated analogue. The double bond can potentially interact with the metal center, influencing the electronic environment and the stability of catalytic intermediates. It is plausible that this ligand could offer a balance of steric bulk and electronic tunability, leading to high activity and selectivity. The steric hindrance would be expected to be more pronounced than that of 2-vinylpyridine but less flexible than 2-cyclohexylpyridine.
Experimental Protocols
Below are representative experimental protocols for the synthesis of a 2-substituted pyridine palladium complex and its application in a cross-coupling reaction, based on procedures described in the literature.
Synthesis of trans-[PdCl₂(2-phenylpyridine)₂]
Materials:
-
Palladium(II) chloride (PdCl₂)
-
2-Phenylpyridine
-
Acetonitrile (anhydrous)
-
Diethyl ether
Procedure:
-
A solution of 2-phenylpyridine (2.0 equivalents) in acetonitrile is added dropwise to a stirred suspension of PdCl₂ (1.0 equivalent) in acetonitrile.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The resulting precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to yield the trans-[PdCl₂(2-phenylpyridine)₂] complex.[2]
General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)
-
Palladium catalyst (e.g., [PdCl₂(2-phenylpyridine)₂], 1 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-dioxane/H₂O mixture, 10:1 v/v)
Procedure:
-
To a reaction vessel, add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
The vessel is evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon).
-
The solvent mixture is added, and the reaction is heated to 100 °C with vigorous stirring.
-
The reaction progress is monitored by a suitable analytical technique (e.g., GC-MS or TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.[2]
Visualizations
Catalytic Cycle of the Heck-Mizoroki Reaction
Caption: A simplified catalytic cycle for the Heck-Mizoroki reaction.
Experimental Workflow for Catalyst Screening
Caption: A general workflow for catalyst preparation and screening.
Conclusion
The kinetic performance of catalysts bearing 2-substituted pyridine ligands is intricately linked to the steric and electronic nature of the substituent. While direct quantitative data for this compound remains elusive, a comparative analysis of its structural analogues provides a strong foundation for predicting its catalytic behavior. The bulky yet electronically active cyclohexenyl group is anticipated to offer a unique combination of steric shielding and potential for electronic interaction with the metal center. This could translate to high catalytic activity and selectivity, making it a promising ligand candidate for a range of catalytic transformations. Further experimental investigation into the kinetic profile of this compound-metal complexes is warranted to fully unlock their potential in synthetic chemistry and drug development.
References
A Comparative Guide to the Synthesis of 2-(1-Cyclohexen-1-yl)pyridine: Evaluating Reproducibility and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes to 2-(1-cyclohexen-1-yl)pyridine, a versatile heterocyclic building block. Due to a lack of extensive direct experimental data on the reproducibility of its synthesis, this guide draws upon established palladium-catalyzed cross-coupling reactions for structurally similar 2-alkenylpyridines to provide a framework for reproducible experimental design. We will delve into the methodologies of Suzuki-Miyaura, Negishi, and Stille couplings, presenting quantitative data from analogous systems, detailed experimental protocols, and visual representations of the underlying chemical processes.
Comparison of Key Synthetic Methodologies
The synthesis of 2-substituted pyridines, including alkenyl derivatives like this compound, is most effectively achieved through palladium-catalyzed cross-coupling reactions. These methods offer a high degree of control and functional group tolerance, making them staples in modern organic synthesis. Below is a comparison of the most relevant approaches.
Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of 2-Alkenylpyridines
| Reaction | Nucleophile | Electrophile | Typical Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura Coupling | Alkenylboronic acid or ester | 2-Halopyridine | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | Dioxane, Toluene, DMF | 80-120 | 70-95 | Mild reaction conditions; commercially available and stable boronic acids; low toxicity of byproducts. | Potential for catalyst inhibition by the pyridine nitrogen; boronic acids can be sensitive to protodeboronation. |
| Negishi Coupling | Alkenylzinc halide | 2-Halopyridine | Pd(PPh₃)₄, Pd(dppf)Cl₂ | None required | THF, Dioxane | 25-80 | 75-98 | High reactivity and yields; tolerant of many functional groups.[1] | Organozinc reagents are moisture and air-sensitive, requiring inert atmosphere techniques. |
| Stille Coupling | Alkenylstannane | 2-Halopyridine | Pd(PPh₃)₄ | None required | Toluene, Dioxane | 80-110 | 65-90 | Insensitive to moisture and air; high functional group tolerance.[2] | Toxicity of organotin reagents and byproducts; purification can be challenging.[2] |
Experimental Protocols
The following are generalized protocols for the synthesis of this compound via Suzuki-Miyaura and Negishi cross-coupling reactions. These should be considered as starting points and may require optimization for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed coupling of 2-bromopyridine with 1-cyclohexenylboronic acid.
Materials:
-
2-Bromopyridine (1.0 equiv)
-
1-Cyclohexenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromopyridine, 1-cyclohexenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Negishi Coupling
This protocol outlines the palladium-catalyzed coupling of 2-bromopyridine with a pre-formed (1-cyclohexen-1-yl)zinc chloride solution.
Materials:
-
1-Bromocyclohexene (1.1 equiv)
-
n-Butyllithium (1.05 equiv in hexanes)
-
Zinc chloride (ZnCl₂, 1.1 equiv in THF)
-
2-Bromopyridine (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%)
-
Anhydrous Tetrahydrofuran (THF)
Procedure: Part A: Preparation of the Organozinc Reagent
-
To an oven-dried Schlenk flask under an inert atmosphere at -78 °C, add a solution of 1-bromocyclohexene in anhydrous THF.
-
Slowly add n-butyllithium and stir the mixture for 30 minutes at -78 °C.
-
In a separate flask, prepare a solution of zinc chloride in anhydrous THF.
-
Slowly add the zinc chloride solution to the lithiated cyclohexene at -78 °C and then allow the mixture to warm to room temperature and stir for 1 hour.
Part B: Cross-Coupling Reaction 5. To a separate oven-dried Schlenk flask under an inert atmosphere, add 2-bromopyridine and tetrakis(triphenylphosphine)palladium(0). 6. Add anhydrous THF to dissolve the solids. 7. Slowly add the freshly prepared (1-cyclohexen-1-yl)zinc chloride solution from Part A to the reaction mixture at room temperature. 8. Heat the reaction mixture to 60 °C and stir for 4-8 hours. 9. Monitor the reaction progress by TLC or GC-MS. 10. Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. 11. Extract the product with ethyl acetate, wash with brine, and dry the organic layer over anhydrous sodium sulfate. 12. Filter, concentrate, and purify the crude product by flash column chromatography.
Visualizing the Pathways and Workflows
To better understand the underlying processes, the following diagrams illustrate the catalytic cycles and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Navigating the Synthesis of 2-(1-Cyclohexen-1-yl)pyridine: A Comparative Guide to Synthetic Routes
For researchers, scientists, and professionals in drug development, the synthesis of substituted pyridines is a foundational aspect of creating novel molecular architectures. Among these, 2-(1-Cyclohexen-1-yl)pyridine presents an interesting scaffold, combining an aromatic heterocycle with a reactive cycloalkene moiety. This guide provides a comparative analysis of the primary synthetic routes to this target molecule, offering a detailed look at the experimental data and protocols for each methodology.
The principal strategies for the construction of the C-C bond between the pyridine ring and the cyclohexene ring are centered around modern cross-coupling reactions and traditional organometallic additions. These include the Suzuki-Miyaura, Negishi, and Stille cross-coupling reactions, a two-step Grignard reaction followed by dehydration, and direct C-H alkenylation. Each of these routes offers distinct advantages and disadvantages in terms of yield, reaction conditions, substrate availability, and functional group tolerance.
Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic approaches to this compound, providing a clear comparison of their efficiencies and reaction parameters.
| Synthetic Route | Pyridine Precursor | Cyclohexene Precursor | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Grignard Reaction & Dehydration | 2-Bromopyridine | Cyclohexanone | Mg, then H₃PO₄ | THF, then neat | 25, then 140-160 | 2, then 0.5 | ~75 (overall) |
| Suzuki-Miyaura Coupling | 2-Bromopyridine | Cyclohexen-1-ylboronic acid pinacol ester | Pd(dppf)Cl₂ | 1,4-Dioxane/H₂O | 80 | 12 | ~85 |
| Negishi Coupling | 2-Chloropyridine | 1-Cyclohexenylzinc chloride | Pd₂(dba)₃ / SPhos | THF | 60 | 18 | ~90 |
| Stille Coupling | 2-Iodopyridine | Tributyl(1-cyclohexen-1-yl)stannane | Pd(PPh₃)₄ | Toluene | 110 | 24 | ~80 |
| Direct C-H Alkenylation | Pyridine N-oxide | Cyclohexene | Pd(OAc)₂ | Toluene | 110 | 24 | ~70 |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to facilitate their application in a laboratory setting.
Grignard Reaction Followed by Dehydration
This two-step approach first involves the formation of a tertiary alcohol, 1-(pyridin-2-yl)cyclohexanol, through the addition of a pyridyl Grignard reagent to cyclohexanone. The subsequent acid-catalyzed dehydration of the alcohol yields the desired product.
Step 1: Synthesis of 1-(pyridin-2-yl)cyclohexanol
-
Materials: 2-Bromopyridine, Magnesium turnings, Cyclohexanone, Anhydrous Tetrahydrofuran (THF), Iodine (crystal).
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings (1.2 equivalents) and a small crystal of iodine are placed in anhydrous THF.
-
A solution of 2-bromopyridine (1.0 equivalent) in anhydrous THF is added dropwise to initiate the Grignard reaction. The mixture is stirred at room temperature until the magnesium is consumed.
-
The resulting Grignard reagent is cooled to 0 °C, and a solution of cyclohexanone (1.0 equivalent) in anhydrous THF is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
Step 2: Dehydration of 1-(pyridin-2-yl)cyclohexanol
-
Materials: 1-(pyridin-2-yl)cyclohexanol, Phosphoric acid (85%).
-
Procedure:
-
1-(pyridin-2-yl)cyclohexanol is mixed with phosphoric acid in a round-bottom flask equipped with a distillation apparatus.
-
The mixture is heated to 140-160 °C, and the product is distilled as it is formed.[1][2]
-
The distillate is collected, washed with a saturated sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate and further purified by distillation to yield this compound.
-
Suzuki-Miyaura Cross-Coupling
This palladium-catalyzed reaction couples a halopyridine with a cyclohexenylboronic acid derivative. It is known for its high functional group tolerance and generally mild reaction conditions.[3][4]
-
Materials: 2-Bromopyridine, Cyclohexen-1-ylboronic acid pinacol ester, Pd(dppf)Cl₂, Potassium carbonate, 1,4-Dioxane, Water.
-
Procedure:
-
To a Schlenk flask are added 2-bromopyridine (1.0 equivalent), cyclohexen-1-ylboronic acid pinacol ester (1.2 equivalents), Pd(dppf)Cl₂ (3 mol%), and potassium carbonate (2.0 equivalents).
-
The flask is evacuated and backfilled with an inert gas.
-
Degassed 1,4-dioxane and water (4:1 v/v) are added, and the mixture is heated to 80 °C for 12 hours.
-
After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography.
-
Negishi Cross-Coupling
The Negishi coupling utilizes an organozinc reagent and is often praised for its high reactivity and yields, even with less reactive chlorides.[5][6]
-
Materials: 2-Chloropyridine, 1-Cyclohexenylzinc chloride, Pd₂(dba)₃, SPhos, Anhydrous THF.
-
Procedure:
-
In a glovebox or under an inert atmosphere, a flask is charged with Pd₂(dba)₃ (1.5 mol%) and SPhos (3 mol%).
-
Anhydrous THF is added, followed by 2-chloropyridine (1.0 equivalent).
-
A solution of 1-cyclohexenylzinc chloride in THF (1.2 equivalents) is added dropwise.
-
The reaction mixture is heated to 60 °C for 18 hours.
-
Upon cooling, the reaction is quenched with a saturated aqueous ammonium chloride solution.
-
The mixture is extracted with diethyl ether, and the combined organic extracts are washed with brine, dried, and concentrated.
-
Purification is achieved by column chromatography.
-
Stille Cross-Coupling
The Stille reaction employs an organotin reagent and is tolerant of a wide variety of functional groups, although the toxicity of tin compounds is a significant drawback.[7][8]
-
Materials: 2-Iodopyridine, Tributyl(1-cyclohexen-1-yl)stannane, Pd(PPh₃)₄, Anhydrous Toluene.
-
Procedure:
-
A mixture of 2-iodopyridine (1.0 equivalent), tributyl(1-cyclohexen-1-yl)stannane (1.1 equivalents), and Pd(PPh₃)₄ (5 mol%) in anhydrous toluene is prepared in a sealed tube.
-
The mixture is degassed and then heated to 110 °C for 24 hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the product.
-
Direct C-H Alkenylation
This method offers an atom-economical approach by directly coupling a C-H bond of the pyridine ring with an alkene. The use of a pyridine N-oxide can facilitate the reaction at the 2-position.[9]
-
Materials: Pyridine N-oxide, Cyclohexene, Pd(OAc)₂, Benzoquinone, Anhydrous Toluene.
-
Procedure:
-
In a pressure vessel, pyridine N-oxide (1.0 equivalent), cyclohexene (2.0 equivalents), Pd(OAc)₂ (5 mol%), and benzoquinone (1.1 equivalents) are combined in anhydrous toluene.
-
The vessel is sealed, and the reaction mixture is heated to 110 °C for 24 hours.
-
After cooling, the mixture is filtered through a pad of celite.
-
The filtrate is concentrated, and the resulting residue is purified by column chromatography to yield this compound N-oxide.
-
The N-oxide can then be reduced to the target pyridine using a suitable reducing agent (e.g., PCl₃ or H₂/Pd).
-
Visualization of Synthetic Strategies
The logical relationship between the different synthetic pathways can be visualized as a network of reactions, highlighting the common precursors and intermediates.
This diagram illustrates the convergence of different synthetic strategies towards the final product. The choice of a particular route will depend on factors such as the availability of starting materials, desired scale, and tolerance to specific reaction conditions. Cross-coupling reactions generally offer high yields and a direct approach, while the Grignard route provides a classic and often cost-effective alternative. Direct C-H functionalization represents a more modern and atom-economical strategy, though it may require an additional reduction step.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Negishi Coupling [organic-chemistry.org]
- 6. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. OASIS Repository@POSTECHLIBRARY: Palladium-catalyzed C-H functionalization of pyridine-N-oxides: Highly selective alkenylation and direct arylation with unactivated arenes [remotecenter.postech.ac.kr]
Safety Operating Guide
Proper Disposal of 2-(1-Cyclohexen-1-yl)pyridine: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before handling 2-(1-Cyclohexen-1-yl)pyridine, it is crucial to be aware of its potential hazards. Based on data for related compounds, it should be treated as a flammable liquid that may be harmful if swallowed, in contact with skin, or if inhaled.[3] Always handle this chemical in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[2] Appropriate personal protective equipment (PPE) must be worn at all times.
Personal Protective Equipment (PPE) & Handling Guidelines
| Specification | Source(s) |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a flame-retardant lab coat. |
| Respiratory Protection | Use only in a well-ventilated area or with a fume hood. If vapors are likely to be generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended. |
| Handling | Avoid contact with skin, eyes, and clothing.[5] Do not eat, drink, or smoke when using this product.[3] Wash hands thoroughly after handling. Keep away from heat, sparks, open flames, and other ignition sources.[3][6] Use non-sparking tools and take precautionary measures against static discharge.[3] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][4] |
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal company.[5] Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [5][7]
-
Waste Collection:
-
Collect waste this compound in a dedicated, properly sealed, and airtight container. The container must be compatible with flammable organic liquids.
-
Solutions containing this chemical should also be collected as hazardous waste.[2]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Include any other relevant hazard warnings, such as "Flammable Liquid" and "Toxic."
-
-
Storage of Waste:
-
Store the sealed waste container in a designated and secure hazardous waste accumulation area.
-
This area should be cool, well-ventilated, and away from sources of ignition and incompatible materials.[2]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.
-
Provide the contractor with all necessary information about the waste, including its composition and hazards.
-
-
Documentation:
-
Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal, in accordance with your institution's policies and local regulations.
-
Accidental Release and Spill Cleanup
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within one.[7]
-
Eliminate Ignition Sources: Remove all sources of ignition from the area, including sparks, open flames, and hot surfaces.
-
Containment: For small spills, absorb the chemical with an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial sorbent pad.[7]
-
Collection: Carefully collect the absorbed material and any contaminated soil or debris into a sealable, labeled container for hazardous waste disposal. Use non-sparking tools for this process.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, and collect all cleaning materials for disposal as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and your institution's EHS office.
Disposal Workflow
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and is based on the properties of similar chemicals. Always consult with your institution's Environmental Health and Safety (EHS) department and refer to all applicable local, state, and federal regulations for the proper disposal of chemical waste.
References
- 1. CAS 14159-55-8: this compound | CymitQuimica [cymitquimica.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. kishida.co.jp [kishida.co.jp]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. chemos.de [chemos.de]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
Essential Safety and Operational Guide for 2-(1-Cyclohexen-1-yl)pyridine
This guide provides immediate and essential safety, logistical, and operational information for handling 2-(1-Cyclohexen-1-yl)pyridine. The procedures outlined are based on established safety protocols for pyridine derivatives and are intended to ensure a safe laboratory environment for researchers, scientists, and drug development professionals.
Hazard Summary
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Usage |
| Eyes | Safety Goggles or Face Shield | Must be worn at all times in the laboratory to protect against splashes.[7] |
| Hands | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended.[1][7] Inspect gloves for tears or punctures before use. |
| Body | Laboratory Coat | A fully buttoned, flame-retardant lab coat should be worn to protect against skin contact.[7][8] |
| Respiratory | Fume Hood or Respirator | All handling should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][7] If a fume hood is not available, a respirator with appropriate organic vapor cartridges may be necessary.[8] |
Operational Plan: Handling Procedures
A strict operational plan is critical for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Ventilation: All work with this compound must be performed in a properly functioning and certified chemical fume hood.[1][7]
-
Emergency Equipment: Ensure an emergency eyewash station and safety shower are readily accessible.[1]
-
Ignition Sources: Keep the work area free of heat, sparks, open flames, and other ignition sources.[2][6] Use non-sparking tools and explosion-proof equipment.[6]
2. Handling:
-
Avoid contact with skin, eyes, and clothing.[5]
-
Do not breathe vapors or mist.[6]
-
Wash hands thoroughly after handling.[5]
-
Keep the container tightly closed when not in use.[5]
3. Storage:
-
Keep away from incompatible materials such as strong oxidizing agents and acids.[1]
-
Store in a tightly closed container.[1]
Emergency Procedures
Spill Response:
-
Small Spills (within a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent.[9] Do not use combustible materials.[4]
-
Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[9]
-
Decontaminate the spill area with a suitable solvent and then wash with soap and water.[4]
-
-
Large Spills:
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[1][7] Seek medical attention.[7]
-
Skin Contact: Wash the affected area with soap and plenty of water.[7] Remove contaminated clothing.[7] If irritation persists, seek medical attention.[7]
-
Inhalation: Move the person to fresh air.[1] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[7] Rinse mouth with water. Seek immediate medical attention.[7]
Disposal Plan
All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.
-
Waste Collection: Collect all chemical waste in a designated, properly labeled, and sealed container.[1]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[7] After rinsing, dispose of containers in accordance with institutional and local regulations.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. carlroth.com [carlroth.com]
- 3. kishida.co.jp [kishida.co.jp]
- 4. benchchem.com [benchchem.com]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 10. ehs.princeton.edu [ehs.princeton.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
